1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDPJBTIWKLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-3-chloro-5-fluoro-2-iodobenzene synthesis pathway
An In-Depth Technical Guide to the Regioselective Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this compound, a highly functionalized aromatic building block crucial for the development of advanced pharmaceutical and materials science applications. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and a detailed, field-tested experimental protocol. We focus on a direct, single-step electrophilic aromatic substitution, leveraging the powerful and selective iodinating system of N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of polysubstituted benzene synthesis.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds with precise halogen placement is a cornerstone of modern organic chemistry. These structures serve as versatile scaffolds in medicinal chemistry and as key components in the design of organic electronics and functional polymers. The target molecule, this compound, presents a unique synthetic challenge due to the dense and varied halogen substitution on the benzene ring.
While multi-step syntheses commencing from simpler precursors like aniline are documented, they often suffer from cumulative yield losses and complex purification procedures.[1][2] A more elegant and efficient strategy, and the focus of this guide, is the direct iodination of a commercially available, tri-halogenated precursor: 1-bromo-3-chloro-5-fluorobenzene .[3][4]
This approach hinges on the principles of electrophilic aromatic substitution (SEAr), where the careful selection of reagents and an understanding of substituent directing effects are paramount to achieving the desired regiochemical outcome.
Visualizing the Synthetic Strategy
The chosen pathway is a direct, single-step transformation, valued for its efficiency and atom economy.
Caption: A streamlined, single-step synthesis of the target molecule.
The Cornerstone of Regioselectivity: Understanding Substituent Effects
The success of this synthesis is entirely dependent on controlling the position of the incoming iodine electrophile. The starting material, 1-bromo-3-chloro-5-fluorobenzene, possesses three different halogen substituents, each exerting an electronic influence on the aromatic ring.
All halogens are classified as ortho-, para-directing deactivators .[5][6] This dual nature arises from two competing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, making the ring less nucleophilic and thus "deactivating" it towards electrophilic attack compared to benzene.[7]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions. This resonance donation stabilizes the carbocation intermediate (the arenium ion) formed during ortho or para attack.[6][7]
While all halogens are deactivating, their deactivating strength decreases down the group (F > Cl > Br > I), and their ability to direct ortho/para is influenced by the effectiveness of their resonance donation. Fluorine, despite being the most electronegative, is the most effective π-donor among the halogens due to the better overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring.[8]
In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom is the most powerful ortho-, para-director . The incoming electrophile will, therefore, be directed to the positions ortho to the fluorine. With the para position occupied by the chlorine atom, the iodination is selectively guided to the C2 (or the equivalent C6) position.
The Iodination System: N-Iodosuccinimide and Trifluoroacetic Acid
Direct iodination of aromatic rings with molecular iodine (I₂) is often a slow and reversible process, particularly for deactivated rings.[9] To overcome this, a more potent electrophilic iodine source is required. The combination of N-Iodosuccinimide (NIS) and a strong acid like trifluoroacetic acid (TFA) has proven to be a highly effective system for the iodination of a wide range of aromatic compounds, including deactivated ones.[10][11][12]
Mechanism of Electrophile Activation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key initial step is the activation of NIS by TFA to generate a highly reactive iodinating species. It is proposed that TFA protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom, potentially forming an iodine trifluoroacetate intermediate (I-OCOCF₃).[12][13] This potent electrophile is then readily attacked by the deactivated aromatic ring.
References
- 1. homework.study.com [homework.study.com]
- 2. medium.com [medium.com]
- 3. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
This technical guide offers a comprehensive examination of the physicochemical properties of the polyhalogenated aromatic compound, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical data with practical insights into the methodologies used for their determination. The unique substitution pattern of this benzene derivative imparts specific characteristics that are crucial for its application in organic synthesis and as a building block for complex molecules.
Molecular Structure and Identification
This compound is a heavily substituted benzene ring with the molecular formula C₆H₂BrClFI. The precise arrangement of four different halogen atoms on the aromatic core creates a distinct electronic and steric environment, influencing its reactivity and physical properties.
The identity of this compound is established through a combination of its systematic IUPAC name, CAS Registry Number, and various chemical identifiers.
Diagram 1: Chemical Structure and Numbering of this compound
Caption: 2D structure of this compound.
Core Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions, its solubility in various media, and its potential for biological activity. For this compound, much of the available data is computationally predicted due to its specialized nature.
| Property | Value | Source (Type) |
| Molecular Formula | C₆H₂BrClFI | PubChem (Computed)[1][2] |
| Molecular Weight | 335.34 g/mol | PubChem (Computed)[2] |
| Exact Mass | 333.80572 Da | PubChem (Computed)[2] |
| XLogP3 | 4.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 8 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 124 | PubChem (Computed)[2] |
Note: The majority of the data presented is computationally derived and should be confirmed through experimental validation.
Methodologies for Property Determination
The determination of physicochemical properties relies on a combination of established experimental techniques and computational modeling.
Experimental Protocols
Melting Point Determination:
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.
-
Methodology: A small, finely powdered sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
Boiling Point Determination:
For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid or high-boiling liquid at room temperature, distillation under reduced pressure is often employed to prevent decomposition.
-
Methodology: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the applied pressure, causing vigorous boiling, is recorded as the boiling point at that pressure.
Solubility Analysis:
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.
-
Methodology: A known amount of the compound is added incrementally to a fixed volume of a solvent at a specific temperature. The mixture is agitated until no more solid dissolves, and the concentration of the saturated solution is determined, often by spectroscopic or gravimetric methods.
Diagram 2: Workflow for Experimental Physicochemical Property Determination
Caption: Standard experimental workflow for determining key physical properties.
Computational Predictions
In the absence of extensive experimental data, computational chemistry provides valuable estimates of physicochemical properties.
-
XLogP3: This is an atomistic method for calculating the logarithm of the octanol/water partition coefficient (logP). It is a key indicator of a molecule's hydrophobicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms, TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA is zero as there are no polar atoms (N or O).[2]
Spectroscopic and Analytical Data
Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule. The two protons on the ring would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the characteristic vibrational frequencies of the C-H, C-C, and C-halogen bonds within the molecule. While some spectral data for similar compounds is available, specific spectra for this compound are not publicly available.[3]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation. The isotopic pattern would be complex due to the presence of bromine and chlorine.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a halogenated aromatic compound.[4][5]
-
General Precautions: Use in a well-ventilated area, preferably a fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][6]
-
First Aid: In case of skin contact, wash with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[4]
For a related compound, 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene, GHS hazard statements indicate it causes severe skin burns and eye damage.[7] It is prudent to handle this compound with similar precautions.
Applications in Research and Development
Halogenated benzenes are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The distinct reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization of the aromatic ring. This makes this compound a potentially useful building block for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties.[8][9]
References
- 1. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
1-Bromo-3-chloro-5-fluoro-2-iodobenzene IUPAC name and synonyms
An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Executive Summary
This technical guide provides a comprehensive overview of the halogenated aromatic compound, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. This molecule is a highly functionalized building block of significant interest to researchers and professionals in drug development and materials science. Its tetrasubstituted benzene core, featuring four distinct halogens (Fluorine, Chlorine, Bromine, and Iodine), offers a unique platform for complex molecular engineering. Each halogen provides a potential reaction site for selective chemical transformations, particularly for various cross-coupling reactions. This document elucidates the precise IUPAC nomenclature, lists key identifiers and synonyms, tabulates physicochemical properties, and outlines a representative synthetic strategy, grounding all technical claims in authoritative sources.
IUPAC Nomenclature and Compound Identification
The precise naming of polysubstituted benzene derivatives is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure unambiguous communication of chemical structures. For the compound , the correct IUPAC name is 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [1].
The naming convention follows two primary principles:
-
Lowest Locant Set: The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, numbering begins at a substituent and proceeds around the ring to generate the set {1, 2, 3, 5}, which is the lowest possible combination.
-
Alphabetical Citation: When writing the name, the substituents are listed in alphabetical order (i.e., Bromo, Chloro, Fluoro, Iodo). The numbering established by the lowest locant set rule is then applied to each substituent.
A common point of confusion is whether alphabetical order dictates the numbering. The primary rule is always the lowest locant set. If multiple numbering schemes produce the same lowest set, then alphabetical priority is used as a tie-breaker to assign the '1' position. In this case, starting at the bromine atom and numbering towards the iodine atom yields the lowest set {1, 2, 3, 5}.
Visualizing the Structure and Numbering
The following diagram illustrates the correct IUPAC numbering for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.
References
A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 1-bromo-3-chloro-5-fluoro-2-iodobenzene (CAS No. 201849-16-3), a polyhalogenated aromatic compound with significant potential in organic synthesis.[1][2][3][4][5][6][7] Its utility as a building block in the creation of complex molecules, particularly for organic electronic devices, necessitates a thorough understanding of its structural and electronic properties.[7][8] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental NMR and MS spectra in the public domain, this guide will provide expert predictions based on established principles of spectroscopy for polyhalogenated aromatic systems, supplemented with a detailed analysis of the available experimental infrared spectrum.
Molecular Structure and Spectroscopic Overview
This compound presents a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The presence of four different halogens, each with its own electronic and steric effects, results in a complex yet interpretable set of data that can be used to unequivocally identify the molecule and understand its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Due to the scarcity of published experimental NMR data for this specific compound, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy as applied to halogenated benzene derivatives.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to spin-spin interactions with the fluorine atom.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.50 - 7.70 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 7.30 - 7.50 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Causality behind the Predictions:
-
Chemical Shifts: The electron-withdrawing nature of the four halogen substituents will deshield the aromatic protons, causing their signals to appear downfield (at a higher ppm value) compared to benzene (7.34 ppm). The precise chemical shifts are influenced by the additive effects of all halogens. Iodine has the most significant deshielding effect on the ortho proton (H-6), while fluorine will also contribute to the downfield shift of the meta proton (H-4).
-
Multiplicity: The two protons (H-4 and H-6) are not chemically equivalent and will therefore appear as separate signals. They will exhibit coupling to each other (a four-bond coupling, ⁴J) and to the fluorine atom. The coupling to fluorine will be more significant for the proton meta to it (H-4, a three-bond coupling, ³J) than for the proton para to it (H-6, a five-bond coupling, ⁵J). This will result in each proton signal appearing as a doublet of doublets.
Visualization of Predicted ¹H NMR Splitting Pattern:
Caption: Predicted ¹H NMR splitting for H-4 and H-6 protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts will be heavily influenced by the directly attached halogen atoms.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 115 - 125 |
| C-2 (C-I) | 90 - 100 |
| C-3 (C-Cl) | 130 - 140 |
| C-4 (C-H) | 125 - 135 |
| C-5 (C-F) | 160 - 170 (doublet, ¹J(C-F) ≈ 240-260 Hz) |
| C-6 (C-H) | 110 - 120 |
Causality behind the Predictions:
-
Direct Halogen Effects: The chemical shifts of the carbon atoms are primarily influenced by the electronegativity and size of the attached halogen.
-
C-F (C-5): The high electronegativity of fluorine will cause a significant downfield shift for C-5. Furthermore, this carbon will exhibit a large one-bond coupling constant (¹J(C-F)).
-
C-Cl (C-3) and C-Br (C-1): Chlorine and bromine also deshield the attached carbons, but to a lesser extent than fluorine.
-
C-I (C-2): The "heavy atom effect" of iodine will cause a significant upfield shift for C-2, a characteristic feature for iodo-substituted carbons.
-
-
Substituent Effects on Other Carbons: The chemical shifts of the protonated carbons (C-4 and C-6) are influenced by the combined electronic effects of all four halogens.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9][10]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup (for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum to confirm the fluorine environment and aid in the interpretation of the ¹H NMR.
-
-
Infrared (IR) Spectroscopy: Experimental Data and Interpretation
An experimental vapor phase IR spectrum for 1-bromo-5-chloro-3-fluoro-2-iodobenzene is available from SpectraBase.[2] The key absorption bands and their assignments are presented below.
Experimental IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H stretch[11][12] |
| ~1600 - 1400 | Medium to Strong | Aromatic C=C ring stretching vibrations[11][12] |
| ~1250 - 1000 | Medium to Strong | C-F stretch and C-H in-plane bending |
| Below 1000 | Strong | C-Cl, C-Br, and C-I stretches; C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
The presence of weak bands above 3000 cm⁻¹ is characteristic of C-H stretching in an aromatic ring.[11][12]
-
The series of absorptions in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.[11][12]
-
A strong band in the 1250-1000 cm⁻¹ region is expected for the C-F stretching vibration.
-
The region below 1000 cm⁻¹ will contain a complex pattern of absorptions corresponding to the stretching vibrations of the C-Cl, C-Br, and C-I bonds, as well as the out-of-plane bending of the C-H bonds. The specific positions of the C-X stretches are influenced by the overall substitution pattern of the ring.
Experimental Protocol for IR Data Acquisition
For a solid sample like this compound, the following methods can be employed:
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Nujol Mull Method:
Mass Spectrometry (MS): A Predictive Analysis
In the absence of an experimental mass spectrum, this section outlines the predicted fragmentation pattern for this compound under electron ionization (EI) conditions.
Predicted Mass Spectrometry Data (EI-MS):
| m/z | Predicted Ion | Comments |
| 334/336/338 | [M]⁺˙ | Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of Br and Cl. |
| 207/209/211 | [M - I]⁺ | Loss of an iodine radical. Expected to be a major fragment. |
| 128/130 | [M - I - Br]⁺ | Loss of a bromine radical from the [M - I]⁺ fragment. |
| 93 | [M - I - Br - Cl]⁺ | Loss of a chlorine radical from the [M - I - Br]⁺ fragment. |
Causality behind the Fragmentation Pathway:
The fragmentation of polyhalogenated benzenes under EI-MS is primarily governed by the strength of the carbon-halogen bonds. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Therefore, the most likely fragmentation pathway involves the sequential loss of the halogens, starting with the weakest bond (C-I).
-
Molecular Ion: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3][14] This results in a complex cluster of peaks for the molecular ion and any fragments containing these elements.
-
Initial Fragmentation: The weakest bond is the C-I bond, making the loss of an iodine radical (I˙) the most favorable initial fragmentation step. This will lead to a prominent peak at m/z corresponding to the [C₆H₂BrClF]⁺ ion.
-
Subsequent Fragmentations: The resulting fragment ion will then likely lose a bromine radical (Br˙), followed by a chlorine radical (Cl˙). The C-F bond is the strongest and is least likely to cleave.
Visualization of Predicted EI-MS Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
For a volatile solid, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. GC is preferable as it also provides retention time data and separates any impurities.
-
-
Ionization:
-
Electron ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern that can be compared to spectral libraries.
-
-
Analysis:
-
A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Conclusion
The spectroscopic characterization of this compound is a multifaceted task that leverages the strengths of NMR, IR, and MS. While experimental NMR and MS data are not widely available, a deep understanding of spectroscopic principles allows for accurate prediction of the key spectral features. The available experimental IR spectrum confirms the presence of the aromatic and halogen functionalities. This comprehensive guide, combining experimental data with expert-led predictions and detailed protocols, provides researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this important synthetic building block, thereby facilitating its application in the development of novel materials and pharmaceuticals.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]
- 8. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. youtube.com [youtube.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
Navigating the Solubility Landscape of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a polysubstituted halogenated benzene of significant interest in pharmaceutical and materials science research. In the absence of direct empirical solubility data for this specific compound in public literature, this document establishes a predictive framework based on the principles of intermolecular forces and solubility data of structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound, offering multiple reactive sites for cross-coupling reactions and other synthetic transformations. Its unique substitution pattern, featuring four different halogens on the benzene ring, makes it a valuable building block for the synthesis of complex organic molecules with tailored electronic and steric properties. Such compounds are pivotal in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.
A thorough understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as recrystallization and chromatography, and is a key determinant in formulation and drug delivery studies. This guide aims to bridge the current knowledge gap regarding the solubility of this compound by providing a robust theoretical framework and a practical experimental approach.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a nonpolar molecule, its solubility in organic solvents is primarily dictated by London dispersion forces and halogen-π interactions.
The presence of multiple, highly polarizable halogen atoms (particularly bromine and iodine) suggests that this compound will exhibit strong London dispersion forces. Consequently, it is expected to be readily soluble in nonpolar, aprotic solvents that also rely on these forces for cohesion. Solvents with high polarizability, such as aromatic hydrocarbons and chlorinated solvents, are predicted to be effective at solvating this molecule.
Conversely, the compound's lack of hydrogen bond donating or accepting capabilities, coupled with its large, hydrophobic benzene core, predicts very low solubility in polar, protic solvents like water and lower alcohols.
Estimated Solubility Profile Based on Analogous Compounds
Based on these analogs, the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound. It is imperative to note that these are predictions and must be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane, Cyclohexane | Nonpolar, Aliphatic | Good | Strong London dispersion forces between the solute and solvent. |
| Toluene, Benzene | Nonpolar, Aromatic | Excellent | Strong London dispersion forces and potential for favorable π-π stacking interactions. |
| Dichloromethane, Chloroform | Nonpolar, Chlorinated | Excellent | High polarizability of the solvent effectively solvates the halogenated benzene. |
| Diethyl Ether | Nonpolar, Ethereal | Good | Favorable dispersion forces. |
| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate to Good | While THF is polar, its ether backbone allows for significant dispersion force interactions. |
| Ethyl Acetate | Polar, Aprotic | Moderate | A balance between the polar ester group and the nonpolar ethyl and acetyl groups. |
| Acetone | Polar, Aprotic | Moderate | Similar to ethyl acetate, with a balance of polar and nonpolar characteristics. |
| Methanol, Ethanol | Polar, Protic | Poor to Sparingly Soluble | The strong hydrogen bonding network of the alcohol is not effectively disrupted by the nonpolar solute. |
| Water | Polar, Protic | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this nonpolar compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The OECD Test Guideline 105, "Water Solubility," provides a robust framework that can be adapted for organic solvents.[5][6] The shake-flask method is particularly suitable for this application.[6][7]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute with the chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks or vials with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for concentration measurement (e.g., GC-MS, HPLC-UV)
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of flasks. The exact amount should be sufficient to ensure a visible excess of solid remains after equilibration.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each flask.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks at a constant speed. The time required to reach equilibrium should be determined in a preliminary experiment, but 24 to 48 hours is a typical starting point for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid phase.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., PTFE) to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the precision and reliability of the results.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Practical Implications and Applications
The solubility data generated for this compound has direct and significant implications for its practical application:
-
Synthetic Chemistry: Knowledge of solubility in various solvents allows for the optimization of reaction conditions, including the choice of solvent to ensure homogeneity or to facilitate product precipitation.
-
Purification: Solubility differences in various solvents are the basis for purification by recrystallization. Understanding the temperature-dependent solubility is crucial for developing efficient recrystallization protocols.
-
Chromatography: The choice of mobile phase in chromatographic separations (e.g., column chromatography, HPLC) is directly influenced by the solubility of the compound.
-
Drug Development and Formulation: For pharmaceutical applications, solubility in both organic and aqueous media is a critical parameter that affects bioavailability and the design of effective drug delivery systems.
Conclusion
While direct, published quantitative solubility data for this compound remains elusive, a strong predictive framework based on its molecular structure and data from analogous compounds suggests good solubility in nonpolar organic solvents and poor solubility in polar, protic solvents. This guide provides a detailed, robust, and reliable experimental protocol based on the OECD 105 shake-flask method to enable researchers to generate the precise solubility data required for their specific applications. By combining theoretical understanding with a practical experimental approach, this guide empowers scientists and researchers to confidently navigate the solubility landscape of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4,5-TETRABROMOBENZENE | 636-28-2 [amp.chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. filab.fr [filab.fr]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Synthesis, Sourcing, and Strategic Application
This technical guide provides an in-depth analysis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a highly functionalized aromatic building block essential for advanced organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to deliver field-proven insights into its strategic application, commercial sourcing, and safe handling. We will explore the causality behind its synthetic utility and provide a self-validating framework for its incorporation into complex molecular design.
Core Compound Profile and Physicochemical Properties
This compound (CAS No. 1000577-66-1) is a polysubstituted benzene ring, presenting a unique arrangement of four different halogens. This distinct substitution pattern is not a random assortment; it is a deliberately designed scaffold that offers chemists a powerful tool for sequential and site-selective cross-coupling reactions. The varying reactivity of the C-I, C-Br, and C-Cl bonds under different catalytic conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) allows for a stepwise and controlled elaboration of the aromatic core.
The iodine atom, being the most reactive halogen in palladium-catalyzed cross-coupling, typically serves as the primary reaction site. The bromine offers a secondary site for subsequent functionalization under slightly more forcing conditions, while the chlorine bond is the most robust, often remaining as a stable substituent or requiring harsher conditions for activation. The fluorine atom, meanwhile, imparts significant electronic modifications to the ring and can enhance properties like metabolic stability and binding affinity in pharmaceutical applications.[1][2]
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1000577-66-1 | AOBChem[3] |
| Molecular Formula | C₆H₂BrClFI | PubChem[4] |
| Molecular Weight | 335.34 g/mol | PubChem[5] |
| Appearance | Varies by supplier (typically solid) | N/A |
| MDL Number | MFCD09878109 | AOBChem[3] |
Note: An isomer, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, is more widely documented under CAS Number 201849-16-3.[5][6][7]
Strategic Importance in Drug Discovery and Materials Science
The true value of this reagent lies in its role as a versatile building block for constructing complex molecules.[8] The precisely arranged halogens allow for a programmed synthetic sequence, which is a cornerstone of modern drug discovery and the development of advanced organic materials.[1][9][10]
Logical Workflow for Sequential Functionalization:
The differential reactivity of the carbon-halogen bonds is the key to this molecule's utility. A typical synthetic strategy leverages this hierarchy.
Caption: Hierarchical reactivity enabling sequential synthesis.
In pharmaceutical development, the strategic introduction of fluorine can block metabolic oxidation sites, thereby increasing a drug candidate's in-vivo half-life.[1] In materials science, this building block is used to create organic electronic materials where the precise arrangement of substituents dictates properties like conductivity and luminescence.[1][10]
Commercial Availability and Supplier Overview
This compound is available from a range of specialty chemical suppliers. Availability is typically for research and development quantities, from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis are often necessary.
Selected Supplier and Availability Data:
| Supplier | Product Name | CAS Number | Available Quantities | Link |
| AOBChem | This compound | 1000577-66-1 | 250mg, 500mg, 1g, 5g | --INVALID-LINK--[3] |
| Santa Cruz Biotechnology | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | Inquire | --INVALID-LINK--[6] |
| Matrix Scientific | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | Inquire | --INVALID-LINK--[7] |
| BLDpharm | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | 83027-73-0 | Inquire | --INVALID-LINK--[11] |
| A B Enterprises | 1-Bromo-5-Chloro-3-Fluoro-2-Iodobenzene | 201849-16-3 | Bulk (25 kgs) | --INVALID-LINK--[12] |
Note: Researchers should verify the specific isomer (CAS number) required for their application, as suppliers may list closely related structures.
Safety, Handling, and Storage
As with any halogenated aromatic compound, this compound requires careful handling in a controlled laboratory environment.
Core Safety Protocols:
-
Engineering Controls : Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14] Facilities should be equipped with an eyewash station and safety shower.[15]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13][14]
-
Skin Protection : Wear impervious, flame-resistant clothing and compatible chemical gloves (e.g., nitrile). Gloves must be inspected before use.[14][15]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[13]
-
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[14][16]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible.[13][16]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][16]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[14][15]
Reference Synthesis Protocol: A Multi-Step Approach
While this compound can be purchased, understanding its synthesis provides insight into its structure and potential impurities. A common route involves a multi-step synthesis starting from a substituted aniline precursor.[17][18] The following protocol is a representative example of the final deamination step to yield a related tri-halogenated benzene, illustrating the principles involved.
Protocol: Deamination of 2-Chloro-4-bromo-6-iodoaniline to 1-Bromo-3-chloro-5-iodobenzene [19]
This procedure demonstrates the removal of the directing amino group after it has served its purpose of guiding the halogenation steps. The key transformation is the conversion of the amine to a diazonium salt, which then serves as an excellent leaving group (N₂ gas).[19]
Workflow Diagram:
Caption: Step-by-step deamination workflow for synthesis.
Detailed Methodology:
-
Reagent Preparation :
-
In a 100-mL round-bottom flask equipped for reflux, add 6 mL of 0.75M isoamyl nitrite in dimethylformamide (DMF).[19]
-
Separately, dissolve 1.0 g of 2-chloro-4-bromo-6-iodoaniline in 5 mL of DMF.[19]
-
Rationale : DMF is used as an aprotic polar solvent suitable for the diazotization reaction. Isoamyl nitrite is the nitrosating agent that converts the primary amine to the diazonium salt.[19]
-
-
Reaction Execution :
-
Gently warm the flask containing the isoamyl nitrite solution in a water bath to approximately 70°C.[19]
-
Once warm, begin the dropwise addition of the aniline solution to the flask. The formation of nitrogen gas (N₂) will be observed.
-
Rationale : The diazonium salt is thermally unstable. Its in-situ formation and subsequent decomposition to liberate N₂ gas drives the reaction forward, replacing the amino group.[19]
-
-
Workup and Isolation :
-
After the addition is complete, allow the mixture to cool to room temperature.[19]
-
Carefully transfer the reaction mixture to a 125-mL Erlenmeyer flask and add 30 mL of 3M HCl while swirling. This quenches the reaction and helps precipitate the organic product.[19]
-
Transfer the entire mixture to a 125-mL separatory funnel.[19]
-
Rationale : The acidic quench neutralizes any remaining reactive species and ensures the product is in a neutral, extractable form.
-
-
Extraction and Purification :
-
Extract the aqueous layer twice with ~20 mL portions of diethyl ether. Combine the organic layers.[19]
-
Wash the combined organic extracts with ~20 mL of 3M HCl.[19]
-
Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude product.[19]
-
Rationale : Diethyl ether is a volatile organic solvent that is immiscible with the aqueous layer, allowing for efficient extraction of the nonpolar product. The final wash removes residual DMF and other aqueous-soluble impurities.
-
-
Final Purification :
-
Recrystallize the crude solid from hot methanol (~5-10 mL per gram of crude product) to obtain the pure 1-Bromo-3-chloro-5-iodobenzene.[19]
-
Rationale : Recrystallization is a critical final step that removes impurities by leveraging differences in solubility between the desired product and contaminants at varying temperatures, yielding a highly pure crystalline solid.
-
Conclusion
This compound is more than a mere reagent; it is a strategic tool for molecular architects. Its utility is derived directly from the predictable and hierarchical reactivity of its four distinct halogen substituents. By understanding the principles of its application, sourcing it from reliable suppliers, and adhering to rigorous safety protocols, researchers in drug discovery and materials science can effectively leverage this powerful building block to construct novel and complex molecular targets with precision and control.
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]
- 11. 83027-73-0|5-Bromo-1-chloro-3-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. aksci.com [aksci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. medium.com [medium.com]
- 18. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 19. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]
safety and handling precautions for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 1000577-66-1). As a multi-halogenated aromatic compound, it serves as a valuable and reactive building block in advanced organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] However, the unique reactivity endowed by its four different halogen substituents necessitates a rigorous and informed approach to safety.
A significant challenge in developing safety protocols for this specific molecule is the limited availability of detailed toxicological and hazard data in public databases.[3][4] Therefore, this guide employs a precautionary principle, synthesizing data from structurally similar compounds—most notably 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1)—and established best practices for handling halogenated organic compounds.[5][6] This approach ensures a robust and conservative safety margin for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The primary risk associated with halogenated aromatic compounds stems from their potential to cause irritation upon contact and the generation of toxic gases upon decomposition.[6] A thorough risk assessment is the foundational step before any experimental work is initiated.
Physicochemical Properties
A summary of the known physical and chemical properties is essential for understanding the compound's behavior.
| Property | Value | Source |
| CAS Number | 1000577-66-1 | [3] |
| Molecular Formula | C₆H₂BrClFI | [4] |
| Molecular Weight | 335.34 g/mol | [7] |
| Appearance | Solid (Assumed based on related compounds) | N/A |
Toxicological Profile and Hazard Classification
Due to the absence of specific data for this compound, the following classifications are extrapolated from the well-documented hazards of 1-Bromo-3-chloro-5-iodobenzene.[6][8] It is prudent to assume this compound presents, at a minimum, similar hazards.
| Hazard Classification (GHS) | Hazard Statement | Pictogram | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [6][8] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [6][8] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [6] |
Causality of Hazards: The irritant nature of these compounds is attributed to their reactivity and ability to interact with biological macromolecules upon contact with the skin, eyes, or respiratory tract. Overexposure can lead to inflammation, redness, pain, and dryness.[6] Furthermore, thermal decomposition or combustion presents a significant risk, as it can generate highly toxic and corrosive gases, including carbon oxides and hydrogen halides (HBr, HCl, HI).[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls serve as the primary barrier, supplemented by mandatory personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations involving this compound, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing the inhalation of fine dust particles or potential vapors, which could cause respiratory irritation.[6] The sash should be kept at the lowest possible height to maximize airflow and protection.[5]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required ensemble for handling this compound.[3][6][9]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a higher risk of splashing.[9]
-
Skin Protection:
-
Respiratory Protection: If work is conducted consistently within a fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator with appropriate cartridges must be used.[3][10]
Workflow for Donning and Doffing PPE
A disciplined sequence for putting on and removing PPE is a self-validating system to prevent cross-contamination.
Caption: Standard Operating Procedure for Donning and Doffing PPE.
Standard Operating Procedures: Handling and Storage
Adherence to strict protocols minimizes the risk of spills, exposure, and degradation of the material.
Protocol for Handling the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work area is de-cluttered. Place all necessary equipment (spatulas, weigh boats, glassware) inside the hood before starting.[5]
-
Aliquotting: Open the main container inside the fume hood. Use a dedicated spatula to carefully transfer the required amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[12] Avoid any actions that could aerosolize the powder.
-
Closure: Tightly close the main container immediately after use to prevent contamination and exposure.[6]
-
Cleanup: Decontaminate spatulas and the work surface after use. Any contaminated materials (e.g., weigh boats, wipes) must be disposed of as halogenated hazardous waste.[5]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Container: Store in the original, tightly-closed container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
-
Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[6]
Emergency Procedures
Preparedness is key to mitigating the consequences of an unexpected event.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Protocol for a Small Spill Inside a Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a designated, labeled container for halogenated hazardous waste.[6][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]
-
Dispose: Seal the waste container and arrange for pickup by the institution's Environmental Health and Safety (EHS) office.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[6][8][13]
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][8] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, get medical advice. | [6][8] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [6][8] |
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]
-
Specific Hazards: The primary hazard is the generation of irritating and highly toxic gases (carbon oxides, HBr, HCl, HI) during thermal decomposition.[6]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Management and Disposal
Due to its halogenated nature, this compound and any materials contaminated with it must be treated as hazardous waste.
Principles of Halogenated Waste Disposal
The core principle is segregation. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper treatment, which often involves high-temperature incineration with flue gas scrubbing.[5][14][15] Discharging this material into sewer systems or regular trash is strictly prohibited.[3][6]
Protocol for Waste Collection and Disposal
-
Segregate Waste: Collect all waste containing this compound, including contaminated PPE, glassware rinsates, and spilled material, in a designated container specifically for halogenated organic waste.[5]
-
Use Appropriate Containers: Waste containers must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5]
-
Storage of Waste: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.
-
Disposal: Arrange for waste pickup through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-BROMO-3-CHLORO-5-IODOBENZENE - Safety Data Sheet [chemicalbook.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. echemi.com [echemi.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ethz.ch [ethz.ch]
- 15. researchgate.net [researchgate.net]
reactivity profile of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Introduction
This compound is a tetra-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is rooted in the distinct reactivity of the four different halogen substituents (I, Br, Cl, F) attached to the benzene ring. This unique arrangement allows for a series of sequential, site-selective functionalizations, providing a powerful platform for the construction of complex molecular architectures. Professionals in pharmaceutical research, drug development, and materials science can leverage this predictable reactivity to streamline synthetic routes and access novel compounds.[1][2][3]
This guide provides a comprehensive analysis of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will explore the underlying mechanistic principles that govern the chemoselectivity of this substrate. We will detail field-proven protocols for key transformations, explaining the causality behind experimental choices to ensure reproducible and optimal outcomes.
Molecular Profile and Physicochemical Characteristics
The strategic positioning of four distinct halogens on the benzene core is central to the compound's synthetic value. The iodine and bromine atoms are ortho and para, respectively, to the fluorine atom, while the chlorine is meta. This substitution pattern creates a unique electronic and steric environment that dictates the reactivity at each position.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| Molecular Formula | C₆H₂BrClFI | [4][6] |
| Molecular Weight | 335.34 g/mol | [4][6] |
| CAS Number | 201849-16-3 | [4] |
| Appearance | Varies; often a solid at room temperature | [7] |
| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [4] |
Synthetic Access
The synthesis of polyhalogenated benzenes like this compound is a multi-step process that requires careful control of electrophilic aromatic substitution (EAS) reactions.[8][9] Synthetic routes often begin with a pre-functionalized aniline derivative, where the amino group's strong activating and ortho-, para-directing effects are harnessed to install halogens at specific positions. The amino group can be protected (e.g., as an acetanilide) to moderate its activating strength and prevent over-halogenation.[9][10] The synthesis culminates in the removal of the amino group via a diazotization-dediazoniation sequence, which can also be used to install one of the halogens (e.g., iodine via the Sandmeyer reaction).[11][12]
The Hierarchy of Reactivity: A Mechanistic Overview
The synthetic power of this compound lies in the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is primarily dictated by the C-X bond dissociation energy (BDE) and the polarizability of the halogen atom, which directly influence the rate-determining step of many key transformations.
General Reactivity Order for Metal-Catalyzed Reactions: C-I > C-Br > C-Cl >> C-F
This established hierarchy is most relevant in reactions involving an oxidative addition step to a low-valent transition metal (e.g., Pd(0), Ni(0), Cu(I)).[13] The C-I bond, being the longest and weakest, undergoes oxidative addition most readily and under the mildest conditions. The C-Br bond requires more forcing conditions to react, followed by the even more robust C-Cl bond. The C-F bond is exceptionally strong and is typically inert to these conditions, making it a spectator in most cross-coupling reactions.
Conversely, for nucleophilic aromatic substitution (SNAr), this reactivity order is often inverted. This orthogonal reactivity is the cornerstone of the compound's utility.
Key Transformations and Site Selectivity
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents. The reaction rate is highly dependent on the halogen, following the trend I > Br > Cl.[14] This provides a reliable method for selectively generating an aryl anion at the C-2 position.
Causality : The mechanism is believed to proceed through an "ate-complex" intermediate.[14] The more polarizable iodine atom is more readily attacked by the carbanion of the organolithium reagent (e.g., n-BuLi), leading to a rapid and clean exchange at cryogenic temperatures. This process is kinetically controlled and significantly faster than exchange at the other halogen positions.[14][15]
Protocol 4.1.1: Selective Iodine-Lithium Exchange
-
Setup : Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring : Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.
-
Quenching : The resulting 2-lithio-1-bromo-3-chloro-5-fluorobenzene is now ready to be quenched with a desired electrophile (e.g., DMF, CO₂, aldehydes, ketones). Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually to room temperature.
-
Work-up : Perform an aqueous work-up (e.g., with saturated NH₄Cl solution) to quench any remaining organolithium species. Extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Workflow for selective C-I metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most widely used for functionalizing this compound. The predictable selectivity (I > Br > Cl) allows for stepwise elaboration of the aromatic core.
The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent (boronic acid or ester). It is exceptionally robust and tolerant of many functional groups. Selective coupling at the C-I position is readily achieved using standard palladium catalysts.[7][16]
Causality : The catalytic cycle begins with the oxidative addition of the C-X bond to a Pd(0) complex.[17] The lower bond dissociation energy of the C-I bond results in a much lower activation energy for this step compared to the C-Br or C-Cl bonds, ensuring high selectivity under mild conditions.[13]
Protocol 4.2.1.1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Setup : To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent : Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).
-
Reaction : Heat the mixture under an inert atmosphere at 80-90 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[18] The selectivity mirrors that of the Suzuki coupling, with the C-I bond being the exclusive site of reaction under controlled conditions.[3][19]
Protocol 4.2.2.1: Selective Sonogashira Coupling at the C-I Position
-
Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF.
-
Catalyst/Base Addition : Add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equiv).
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification : Filter the reaction mixture through a pad of celite to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[20][21] It enables the coupling of aryl halides with a wide range of primary and secondary amines. Again, the reaction proceeds with high selectivity at the C-I position.[22][23]
Causality : The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are essential to facilitate the reductive elimination step and promote high catalytic turnover, especially for less reactive C-Br or C-Cl bonds.[20] For the highly reactive C-I bond, a broader range of catalysts can be effective.[24]
Protocol 4.2.3.1: Selective Buchwald-Hartwig Amination at the C-I Position
-
Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C, stirring until the reaction is complete as determined by analytical monitoring.
-
Work-up and Purification : After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry over anhydrous sulfate, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a complementary method for functionalization. The reaction mechanism is distinct from metal-catalyzed processes and thus exhibits an inverted halogen reactivity profile.
Reactivity Order for SNAr: C-F > C-Cl > C-Br > C-I
Causality : The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[25] The highly electronegative fluorine atom serves two key roles:
-
It strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[26]
-
It effectively stabilizes the negative charge of the Meisenheimer complex via induction.
Because fluorine's poor leaving group ability is irrelevant in the rate-determining step, the C-F bond becomes the most reactive site for this transformation.[25][26] The presence of other electron-withdrawing halogens on the ring further activates the system towards this reaction pathway.[27]
Protocol 4.3.1: Selective Nucleophilic Aromatic Substitution at the C-F Position
-
Setup : Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition : Add a strong nucleophile, for example, sodium methoxide (NaOMe, 1.5 equiv) or sodium thiophenolate (NaSPh, 1.5 equiv).
-
Reaction : Heat the reaction mixture (e.g., to 100-150 °C) and stir until the starting material is consumed.
-
Work-up and Purification : Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash, dry, concentrate, and purify the product by chromatography or recrystallization.
References
- 1. Buy this compound | 1000577-66-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 4. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 9. medium.com [medium.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]
- 12. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. joss.tcnj.edu [joss.tcnj.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Polysubstituted Aromatic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the ability to construct complex, highly functionalized aromatic molecules with precision is paramount. Polysubstituted benzene derivatives are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of different functional groups on an aromatic core allows for the fine-tuning of a molecule's steric and electronic properties, influencing its biological activity, pharmacokinetic profile, and material characteristics. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene emerges as a highly valuable and versatile building block for the synthesis of such complex molecules. Its unique arrangement of four different halogens on the benzene ring provides a platform for sequential, site-selective functionalization, enabling the controlled introduction of diverse molecular fragments. The presence of fluorine is particularly noteworthy, as the incorporation of this element is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2]
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound. Detailed, field-proven protocols for its selective functionalization through common cross-coupling reactions are presented, empowering researchers to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 201849-16-3 | [3] |
| Molecular Formula | C₆H₂BrClFI | [3] |
| Molecular Weight | 335.35 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 39.0 - 43.0 °C | [5] |
Spectroscopic Data (Predicted and Representative)
Due to the limited availability of published spectra for this specific compound, the following data is a combination of predicted values and representative data from the closely related analog, 1-bromo-3-chloro-5-iodobenzene.
-
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. Due to the meta-relationship of the two protons, the coupling constant will be small (typically 2-3 Hz).
-
δ ~7.8-8.0 ppm (d, J = ~2.5 Hz, 1H)
-
δ ~7.6-7.8 ppm (d, J = ~2.5 Hz, 1H) The downfield shifts are attributed to the deshielding effect of the multiple electronegative halogen substituents.
-
-
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the inductive and resonance effects of the four different halogens. The carbon bearing the iodine will be the most upfield-shifted among the halogen-bearing carbons.
-
Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route is adapted from the synthesis of similar polyhalogenated anilines and subsequent deamination.[8][9] A key step involves a Sandmeyer-type reaction for the introduction of the iodo group.
Proposed Synthetic Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kbfi.ee [kbfi.ee]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 9. medium.com [medium.com]
Suzuki cross-coupling reactions with 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Beginning Research on Suzuki
I'm now starting my research phase, homing in on the Suzuki cross-coupling reaction. Specifically, I'm digging into how halogenated benzenes behave. My aim is to thoroughly explore reactivity and chemoselectivity when dealing with multiple halogens. This is the initial stage, but I anticipate it will be informative.
Investigating Halide Reactivity
My research has moved into the literature review phase. I'm focusing specifically on Suzuki reactions involving polyhalogenated benzenes, particularly those similar to 1-bromo-3-chloro-5-fluoro-2-iodobenzene. I'm actively searching for information on the relative reactivity of iodine, bromine, chlorine, and fluorine in these reactions. This will help me understand which catalysts, ligands, bases, and solvents are best for achieving selectivity. I am now planning a logical structure for the application note to guide the writing.
Planning Application Note Structure
I'm now starting a more structured approach. My focus is on creating a comprehensive outline for the application note. I've begun with Google searches and now I'm using literature to determine the best structure for the note. My plan is to start with a strong introduction and delve into step-by-step protocols, including detailed data tables and a diagram illustrating the selective coupling process. The application note will conclude with troubleshooting tips and a robust reference section.
Crafting a Suzuki Protocol
Okay, I'm now focusing on designing the Suzuki cross-coupling reaction protocol, specifically for this compound. I'm prioritizing the detailed steps, from the starting materials to the final product isolation. I aim to create a comprehensive guide suitable for practical lab use.
Analyzing Reaction Conditions
I'm now delving into the specifics of the Suzuki reaction for this complex substrate, focusing on key parameters. I need to justify each choice and find trustworthy sources for all data. Specifically, I'm examining suitable catalysts, bases, and solvents, alongside optimal temperature and reaction time. I'm aiming for concise explanations with strong scientific reasoning and real-world URLs. I will follow up with diagrams of the reaction mechanism.
Defining Application Note Scope
I'm now fully immersed in developing the detailed application note. It's becoming clear that I need to establish a comprehensive framework, moving beyond a simple protocol to an explanatory guide. I'm focusing on providing not just "how," but the "why" behind each experimental step, justifying catalyst choice, solvent selection, and reaction conditions. I'm working to make this a self-validating resource with robust references, including a complete bibliography with clickable URLs. I'm also planning to utilize visual elements, like tables for data and diagrams of the reaction mechanism to provide clarity and context.
Structuring the Application Note
I'm currently finalizing the structure, aiming for a detailed introduction that highlights the importance of the building block and the challenges of site-selective functionalization. The core will focus on the reaction's chemoselectivity principles, emphasizing the reactivity order of aryl halides, illustrated with a catalytic cycle diagram. The main application protocol will detail the selective Suzuki coupling, providing comprehensive lists of materials, reagents, and instruments needed.
Outlining the Application Note
I've just begun a comprehensive outline for the application note. I'm focusing on creating a well-structured resource. I'll start with an engaging introduction to the importance of the building block and the challenges of site-selective functionalization. The core of the guide will detail the reaction's chemoselectivity principles, highlighting the reactivity order of aryl halides, supported by a catalytic cycle diagram. The main application section will contain a complete list of materials, reagents, and instruments. I'm excited to make this a valuable resource.
Designing a Detailed Guide
I'm now fully immersed in developing a comprehensive guide. I'm focusing on creating a well-structured resource, moving beyond a simple protocol to an explanatory, self-validating guide. I'm prioritizing providing the "why" behind each experimental step, with strong references, including clickable URLs. Tables for data and diagrams of the reaction mechanism are in progress. I'm now drafting the introduction and mechanistic principles of chemoselectivity sections.
Drafting Introduction and Outline
I've just finished the introduction, explaining the compound's value and the challenge of site-selective functionalization. Now, I'm outlining the mechanistic principles, emphasizing the reactivity order of aryl halides, illustrated with a catalytic cycle diagram. After that, I will draft the main application section.
Focusing on Detailed Protocol
I've just begun drafting the application note's main section: the protocol for selective Suzuki coupling at the C-I position. I'm prioritizing clarity and practical usefulness, including detailed instructions for each step. I'm also ensuring the protocol is self-validating, referencing key scientific principles and providing troubleshooting tips. I will now integrate the Graphviz diagrams to illustrate the catalytic cycle.
Focusing on Detailed Protocol
I've just begun drafting the application note's main section: the protocol for selective Suzuki coupling at the C-I position. I'm prioritizing clarity and practical usefulness, including detailed instructions for each step. I'm also ensuring the protocol is self-validating, referencing key scientific principles and providing troubleshooting tips. I will now integrate the Graphviz diagrams to illustrate the catalytic cycle.
Application Note: Chemoselective Sonogashira Coupling Protocols for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Abstract
This document provides an in-depth guide for researchers and drug development professionals on performing selective Sonogashira cross-coupling reactions on the polyhalogenated aromatic substrate, 1-bromo-3-chloro-5-fluoro-2-iodobenzene. The inherent differences in reactivity among the four distinct carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) present a unique synthetic challenge and opportunity. This guide elucidates the mechanistic principles governing this chemoselectivity and provides detailed, field-tested protocols for achieving selective mono-alkynylation at the most reactive C-I position. Further advanced considerations for potential sequential couplings are also discussed. The protocols are designed to be self-validating, with clear explanations for experimental choices, troubleshooting advice, and visual aids to clarify complex concepts.
The Principle of Chemoselectivity in Polyhalogenated Systems
The ability to selectively functionalize one position on a polyhalogenated arene is a cornerstone of modern synthetic strategy, enabling the rapid construction of complex molecular architectures.[1] The Sonogashira coupling, a palladium-catalyzed reaction to form a C(sp²)–C(sp) bond, is exceptionally well-suited for this purpose.[2][3] The selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds, which dictates the ease of the rate-limiting oxidative addition step in the catalytic cycle.[1]
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–Cl > C–F [1][2]
This significant difference in reactivity allows for the precise targeting of a specific halogen by carefully tuning reaction conditions. For the substrate this compound, the carbon-iodine bond is substantially more reactive than the carbon-bromine bond, which is, in turn, more reactive than the carbon-chlorine bond. The carbon-fluorine bond is generally considered inert under typical Sonogashira conditions.[1] By employing mild reaction conditions, such as low temperatures, one can achieve highly selective coupling at the C-I position while leaving the other halogen atoms untouched for subsequent transformations.[2]
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: one involving palladium and the other involving a copper(I) co-catalyst.[4][5] Understanding these cycles is critical to optimizing reaction conditions and troubleshooting outcomes.
The Dual Palladium/Copper Catalytic Cycle
The synergistic action of palladium and copper allows the reaction to proceed under mild conditions with high efficiency.[4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond (C-I in our case) to form a Pd(II) intermediate.[2]
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[5]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst.[4]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5]
Copper-Free Sonogashira Coupling
While effective, the copper co-catalyst can sometimes lead to the undesired homocoupling of the alkyne substrate (Glaser coupling).[4] To circumvent this, copper-free protocols have been developed. In these systems, the amine base must be strong enough to deprotonate the alkyne, which then coordinates directly with the palladium(II) intermediate. This variation is particularly useful when working with sensitive substrates that may coordinate with copper.[4][6]
Protocol: Selective Mono-alkynylation at the C-I Position
This protocol is optimized for the selective reaction at the C-2 (iodo) position of this compound. The mild conditions are key to ensuring the C-Br, C-Cl, and C-F bonds remain intact.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Varies | Substrate (1.0 eq) |
| Terminal Alkyne | ≥98% | Varies | Coupling Partner (1.1 - 1.2 eq) |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Varies | Palladium Pre-catalyst (1-3 mol%) |
| Copper(I) Iodide (CuI) | ≥99% | Varies | Co-catalyst (1-3 mol%) |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Varies | Base and Solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Varies | Co-solvent (optional) |
| Argon or Nitrogen Gas | High Purity | Varies | For inert atmosphere |
Step-by-Step Experimental Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (e.g., 2 mol%), and copper(I) iodide (e.g., 2 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne and to protect the Pd(0) active catalyst.[4]
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous and degassed triethylamine or diisopropylamine (approx. 0.1 M concentration relative to the substrate) via syringe. If the substrate has poor solubility, a minimal amount of anhydrous THF can be used as a co-solvent.
-
Alkyne Addition : Add the terminal alkyne (1.1 eq) dropwise via syringe. A slight excess ensures complete consumption of the aryl iodide.
-
Reaction Execution : Stir the mixture vigorously at room temperature (20-25 °C). The low temperature is the primary control element for selectivity, disfavoring the slower oxidative addition into the C-Br bond.[2]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting aryl iodide spot/peak.
-
Workup : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short plug of Celite to remove the catalyst residues and amine salts.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 2-alkynyl-1-bromo-3-chloro-5-fluorobenzene product.
Rationale and Key Considerations
| Parameter | Recommended Condition | Causality & Scientific Rationale |
| Temperature | Room Temperature (20-25°C) | Critical for Selectivity . Exploits the kinetic difference between C-I and C-Br bond activation. Higher temperatures (>40°C) risk competitive coupling at the C-Br position.[4] |
| Catalyst Loading | Pd: 1-3 mol%, Cu: 1-3 mol% | Sufficient for efficient catalysis. Higher loadings are often unnecessary for reactive aryl iodides and increase costs and purification difficulty.[7] |
| Base | Triethylamine or Diisopropylamine | Acts as both a base to form the copper acetylide and often as the solvent. Must be anhydrous and degassed to prevent catalyst poisoning and side reactions.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents O₂-induced Glaser homocoupling of the alkyne and degradation of the Pd(0) catalyst.[4] |
Advanced Synthetic Strategies: Sequential Di-alkynylation
While selective mono-alkynylation is straightforward, subsequent coupling at the C-Br position is feasible but requires a significant increase in reaction intensity.
-
Strategy : After the initial C-I coupling is complete and the product is isolated, a second Sonogashira reaction can be performed under more forcing conditions.
-
Modified Conditions : This would typically involve:
-
Higher Temperatures : Heating the reaction to 80-100 °C.
-
Different Ligands : Employing more robust and electron-rich ligands (e.g., bulky phosphines or N-heterocyclic carbenes) may be necessary to facilitate the more difficult oxidative addition to the C-Br bond.[2][8]
-
Longer Reaction Times : The C-Br coupling will be significantly slower than the C-I coupling.
-
Executing this second step requires careful optimization to avoid decomposition of the starting material and product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; impure reagents. | Use a fresh bottle of catalyst. Ensure the system is rigorously purged with inert gas. Use anhydrous solvents and freshly distilled base. |
| Glaser Homocoupling | Presence of oxygen; excess copper catalyst. | Improve degassing technique. Consider running the reaction under copper-free conditions.[4] |
| Starting Material Recovery | Reaction temperature too low; catalyst loading too low. | Allow the reaction to run longer. If no progress, cautiously increase catalyst loading or temperature slightly, monitoring for loss of selectivity. |
| Complex Product Mixture | Loss of selectivity (coupling at C-Br). | Immediately reduce the reaction temperature. Confirm that the initial reaction was not inadvertently heated. |
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Selective Heck Reaction Conditions for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction is celebrated for its tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[3][4] The substrate, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, presents a unique opportunity for sequential and site-selective functionalization due to the presence of four different halogen substituents on the aromatic ring. This application note provides a detailed guide to the chemoselective Heck reaction conditions for this versatile building block, enabling researchers to selectively target specific C-X bonds.
Chemoselectivity in the Heck Reaction of Polyhalogenated Arenes
The success of a selective Heck reaction on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen bonds. The key to this selectivity lies in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6][7][8] The ease of this step follows a well-established trend, directly correlating with the carbon-halogen bond dissociation energy (BDE).[9][10]
The general reactivity order for aryl halides in the Heck reaction is:
Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F
This trend is inversely proportional to the bond dissociation energies of the respective C-X bonds.[9] The weaker the C-X bond, the lower the energy barrier for oxidative addition, and thus the faster the reaction.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Phenyl-Iodide | ~65 | Highest |
| Phenyl-Bromide | ~82.6 | High |
| Phenyl-Chloride | ~97.6 | Low |
| Phenyl-Fluoride | ~125 | Lowest |
| Data compiled from various sources.[9][10] |
For this compound, this predictable reactivity allows for a stepwise approach to its functionalization. Under carefully controlled, mild conditions, the Heck reaction will occur exclusively at the most labile carbon-iodine (C-I) bond. The resulting product, a bromo-chloro-fluoro-substituted styrene derivative, can then be subjected to a second Heck reaction under more forcing conditions to target the carbon-bromine (C-Br) bond. The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds will remain intact under typical Heck conditions due to their significantly higher bond dissociation energies.[9]
Experimental Protocols
Protocol 1: Selective Heck Reaction at the C-I Position
This protocol outlines the conditions for the selective coupling of an alkene at the C-2 position (the site of the iodine atom) of this compound.
Caption: Selective Heck reaction at the C-I bond.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 355.25 | 1.0 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).
-
Add N,N-Dimethylformamide (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Add the alkene (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired selectively coupled product.
Protocol 2: Sequential Heck Reaction at the C-Br Position
This protocol describes the subsequent Heck coupling at the C-1 position (the site of the bromine atom) of the product obtained from Protocol 1. This requires more forcing conditions to activate the stronger C-Br bond.
Caption: Sequential Heck reaction at the C-Br bond.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Product from Protocol 1 | - | 1.0 | 1.0 |
| Alkene (e.g., styrene) | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.03 | 0.03 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.06 | 0.06 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | - | 5 mL |
Procedure
-
In a dry Schlenk flask under an inert atmosphere, combine the product from Protocol 1 (1.0 mmol), Palladium(II) Acetate (0.03 mmol), and Tri(o-tolyl)phosphine (0.06 mmol).
-
Add N,N-Dimethylacetamide (5 mL) and Potassium Carbonate (2.5 mmol).
-
Add the second alkene (1.5 mmol) to the mixture.
-
Heat the reaction to 120-140 °C. The higher temperature is necessary to facilitate the oxidative addition of the C-Br bond.[11][12]
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1, followed by purification by column chromatography to isolate the di-substituted product.
Troubleshooting and Key Considerations
-
Catalyst and Ligand Choice: While Pd(OAc)₂ and PPh₃ are effective for the C-I coupling, more electron-rich and bulky phosphine ligands, such as P(o-tol)₃ or Buchwald-type ligands, can be beneficial for the more challenging C-Br coupling by promoting the oxidative addition step.[12][13]
-
Base Selection: An organic base like triethylamine is suitable for the milder C-I coupling.[14] For the C-Br coupling, a stronger inorganic base such as potassium carbonate or cesium carbonate is often more effective.[5][15]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used to facilitate the Heck reaction by stabilizing the polar intermediates.[13][16][17]
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Side Reactions: Potential side reactions include alkene isomerization and homocoupling of the aryl halide. The choice of base and reaction conditions can help minimize these.
Conclusion
The polyhalogenated aromatic compound, this compound, is a valuable substrate for creating molecular complexity through sequential, chemoselective Heck reactions. By leveraging the inherent differences in the carbon-halogen bond dissociation energies, it is possible to achieve selective functionalization first at the C-I bond under mild conditions, followed by a subsequent reaction at the C-Br bond under more forcing conditions. This stepwise approach provides a powerful strategy for the synthesis of highly substituted and diverse molecular architectures for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Introduction
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a highly functionalized aromatic scaffold that serves as a powerful and versatile building block in modern medicinal chemistry. Its unique arrangement of four different halogen atoms on a benzene ring presents a remarkable opportunity for programmed, site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) under transition-metal-catalyzed cross-coupling conditions allows for the sequential introduction of diverse molecular fragments, enabling the efficient construction of complex, poly-substituted pharmaceutical intermediates.[1][2] This guide provides detailed protocols and expert insights into leveraging this reactivity for the synthesis of key structural motifs commonly found in drug candidates.
The core principle underpinning the utility of this reagent is the predictable nature of oxidative addition in palladium-catalyzed cross-coupling cycles. The C-I bond, being the longest and weakest, is the most susceptible to oxidative addition by a Pd(0) catalyst, followed by the C-Br bond, and then the C-Cl bond, which typically requires more forcing conditions or specialized catalyst systems. The C-F bond is generally inert to these conditions, providing a stable anchor point. This reactivity hierarchy is the key to the strategic and regioselective synthesis of tri-substituted aromatic compounds.
Part 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, widely employed for the synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in numerous pharmaceuticals. By carefully selecting the reaction conditions, one can achieve exclusive coupling at the most reactive C-I bond of this compound.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available Pd(0) catalyst that is highly effective for coupling aryl iodides.[3] Its relatively bulky phosphine ligands facilitate the oxidative addition and subsequent reductive elimination steps.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki cycle. It is often used in a biphasic solvent system with water.
-
Solvent System: A mixture of toluene and water is a common choice. Toluene solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and boronic acid salt, facilitating the reaction at the interface.
Experimental Protocol: Selective Suzuki Coupling
Objective: To synthesize a 2-aryl-1-bromo-3-chloro-5-fluorobenzene intermediate.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene
-
Deionized Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Add the [Pd(PPh₃)₄] catalyst (0.03 eq).
-
Add toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of substrate).
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 90 | 6 | 90-98 |
| 3-Pyridylboronic acid | 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
Experimental Workflow Diagram
References
The Strategic Utility of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene in Advanced Materials Synthesis
Introduction: A Multifaceted Building Block for Organic Electronics
In the landscape of materials science, particularly in the realm of organic electronics, the rational design of molecular building blocks is paramount to achieving desired material properties. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a prime exemplar of such a strategic synthetic intermediate. Its utility stems not from the inherent properties of the molecule itself, but from the highly differentiated reactivity of its four distinct halogen substituents. This unique arrangement allows for a programmed, sequential approach to molecular construction, enabling the synthesis of complex, asymmetric architectures that are central to high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials.[1]
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C-I > C-Br > C-Cl.[2] This predictable hierarchy is the cornerstone of its application, providing synthetic chemists with a powerful tool for regioselective functionalization. The C-F bond is generally unreactive under these conditions, offering a stable substitution pattern. This guide will provide an in-depth exploration of the application of this compound in the synthesis of key components for organic electronic devices, complete with detailed experimental protocols.
Core Principle: Sequential Cross-Coupling Reactions
The primary application of this compound in materials science revolves around its use in sequential cross-coupling reactions. This step-wise approach allows for the precise introduction of different aryl or amino groups onto the benzene core, leading to the formation of complex structures such as triarylamines and carbazole derivatives. These classes of compounds are fundamental to the function of many organic electronic devices, serving as hole transport materials (HTMs), electron transport materials (ETMs), or emissive hosts.[2]
The general workflow for the sequential functionalization of this compound is depicted below:
Caption: Sequential cross-coupling workflow.
Application Note I: Synthesis of Asymmetric Triarylamine-based Hole Transport Materials
Triarylamines are a cornerstone class of hole transport materials (HTMs) in OLEDs and perovskite solar cells, prized for their thermal stability and efficient hole mobility.[3][4][5] The use of this compound allows for the construction of asymmetric triarylamines, where different aryl groups can be systematically introduced to fine-tune the material's electronic properties, such as the HOMO energy level and ionization potential.
Protocol: Two-Step Sequential Buchwald-Hartwig Amination
This protocol outlines the synthesis of a hypothetical asymmetric triarylamine HTM precursor starting from this compound.
Step 1: First Amination at the Iodine Position
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the first amine (e.g., diphenylamine, 1.1 eq.), Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the mono-aminated intermediate.
Step 2: Second Amination at the Bromine Position
-
Reaction Setup: In a separate dried Schlenk flask under an inert atmosphere, dissolve the purified mono-aminated intermediate (1.0 eq.), the second amine (e.g., carbazole, 1.1 eq.), a more robust palladium catalyst system (e.g., Pd₂(dba)₃, 0.03 eq., and a bulky biaryl phosphine ligand like XPhos, 0.06 eq.), and a stronger base if necessary (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add anhydrous dioxane or a similar high-boiling solvent.
-
Reaction: Heat the reaction mixture to 110-120 °C for 24-48 hours, monitoring for the consumption of the starting material.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final asymmetric triarylamine product.
| Parameter | Step 1 (Iodine site) | Step 2 (Bromine site) |
| Catalyst | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110-120 °C |
Table 1: Representative conditions for sequential Buchwald-Hartwig amination.
Application Note II: Synthesis of Carbazole-based Host Materials for Phosphorescent OLEDs
Carbazole derivatives are widely employed as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good charge-transporting properties.[6] this compound can be used to synthesize multi-substituted carbazole structures, where the substituents can be chosen to modulate the material's electronic properties and morphological stability.
Protocol: Sequential Suzuki and Intramolecular C-N Coupling
This protocol describes a potential route to a carbazole derivative using a sequential Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.
Caption: Synthetic pathway to a carbazole derivative.
Step 1: Suzuki Coupling with 2-aminophenylboronic acid
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Reflux the mixture for 12 hours under an inert atmosphere.
-
Work-up: After cooling, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
Reaction Setup: To the product from Step 1 (1.0 eq.), add Pd(OAc)₂ (0.1 eq.), P(t-Bu)₃ (0.2 eq.), and K₃PO₄ (2.5 eq.) in a sealed tube under argon.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the mixture at 110 °C for 24 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, filter through Celite, and concentrate. Purify by column chromatography to obtain the carbazole derivative.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₂BrClFI |
| Molecular Weight | 335.34 g/mol |
| CAS Number | 201849-16-3 |
Table 2: Physicochemical data for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.[1]
Conclusion
This compound represents a sophisticated tool for the materials scientist. Its pre-defined reactivity sites enable a level of synthetic control that is crucial for the development of next-generation organic electronic materials. The protocols outlined herein provide a template for the synthesis of key material classes, and the principles can be extended to a wide variety of other complex molecular architectures. As the demand for more efficient and stable organic electronic devices grows, the strategic use of such versatile building blocks will undoubtedly play an increasingly important role in advancing the field.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene in Modern Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS: 201849-16-3), a highly functionalized aromatic building block, and its strategic application in the synthesis of advanced agrochemicals.[1][2] The unique arrangement of four distinct halogen atoms on a single benzene scaffold presents a powerful tool for medicinal and agricultural chemists. The inherent, differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for a programmed, site-selective introduction of various molecular fragments.[3] This guide will elucidate the core principles of its reactivity, detail its use in constructing key agrochemical classes, and provide robust, field-tested protocols for its application in pivotal cross-coupling reactions.
Introduction: A Platform for Programmed Synthesis
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a versatile intermediate used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4][5] Its utility stems not just from the presence of multiple halogens, but from their distinct electronic and steric properties, which dictate a predictable hierarchy of reactivity in metal-catalyzed cross-coupling reactions. This allows chemists to perform sequential, regioselective functionalizations, building molecular complexity in a controlled manner.[3][6]
The primary value proposition of this reagent is the ability to leverage the most reactive C–I bond for an initial key coupling, while leaving the C–Br and C–Cl bonds intact for subsequent, more forcing transformations. The C–F bond is typically inert to these conditions, serving as a stable substituent that can modulate the final product's lipophilicity, metabolic stability, and binding affinity—critical parameters in agrochemical design.
Caption: Reactivity hierarchy of C-X bonds for sequential functionalization.
Core Synthetic Transformations
The strategic power of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is unlocked through a series of well-established, palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and temperature are critical variables that chemists can manipulate to ensure high selectivity for the desired C-X bond.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is fundamental for creating biaryl or aryl-heteroaryl linkages, which are common motifs in fungicides and herbicides. The reaction selectively occurs at the C-I bond under mild conditions, allowing for the introduction of a boronic acid or ester coupling partner.[7]
-
Causality: The oxidative addition of the Pd(0) catalyst to the C-X bond is the rate-determining step. The C-I bond is the weakest and most polarizable, making it the most susceptible to this insertion, leading to excellent regioselectivity.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The introduction of an alkynyl group is a key step in the synthesis of certain insecticides and herbicides. This is achieved by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][9] Again, the C-I bond is the preferred reaction site under standard conditions.[10][11]
-
Causality: The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The initial oxidative addition of palladium to the C-I bond initiates the cycle, ensuring site-selectivity.[8]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is crucial for synthesizing aniline derivatives, which are precursors to a vast array of bioactive compounds, including isoxazoline insecticides.[12][13] The selective formation of a C-N bond at the iodine position can be achieved with high fidelity.[14][15]
-
Causality: The choice of a sterically hindered phosphine ligand is critical. These ligands facilitate the reductive elimination step and stabilize the active Pd(0) catalyst, allowing the reaction to proceed efficiently even with less reactive C-Br or C-Cl bonds if desired, but selectivity for C-I is readily achieved under mild conditions.[13][14]
Application Case Study: Synthesis of Phenylpyrazole Fungicides
Phenylpyrazole-containing compounds are a cornerstone of modern agriculture, exhibiting potent fungicidal and insecticidal activity.[16] The synthesis of these molecules often requires a highly substituted phenyl ring attached to the N-1 position of the pyrazole core. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is an ideal starting material for this purpose.
The synthetic strategy involves an initial, selective C-N bond formation at the C-2 (iodo) position via a Buchwald-Hartwig amination, followed by further modifications or leaving the remaining halogens as part of the final active ingredient's toxiphore.
Caption: Workflow for the synthesis of a Phenylpyrazole fungicide.
Protocol 1: Synthesis of a Phenylpyrazole Intermediate via Buchwald-Hartwig Amination
This protocol describes the regioselective N-arylation of a pyrazole derivative using 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.
Materials & Reagents:
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq)
-
4-Methyl-1H-pyrazole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard Schlenk line glassware and inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Reagent Addition: Add 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq) and 4-Methyl-1H-pyrazole (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl pyrazole product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The selective loss of the iodine signal and the appearance of pyrazole signals in the NMR spectra, along with the correct mass, validates the regioselective coupling.
Data Summary Table:
| Component | Role | Stoichiometry | Mol % |
| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | Aryl Halide | 1.0 eq | - |
| 4-Methyl-1H-pyrazole | Nucleophile | 1.1 eq | - |
| Pd₂(dba)₃ | Catalyst Precursor | - | 2.5 |
| Xantphos | Ligand | - | 5.0 |
| Cs₂CO₃ | Base | 2.0 eq | - |
| 1,4-Dioxane | Solvent | - | - |
| Expected Outcome | - | - | - |
| Yield | - | 75-90% | - |
| Purity | - | >95% | - |
Advanced Protocols for Site-Selective Functionalization
The following protocols provide detailed methodologies for other key transformations, designed to be self-validating through clear analytical checkpoints.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively form a C-C bond at the C-2 position, leaving the bromine and chlorine atoms for subsequent reactions.
Materials & Reagents:
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene/Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Setup: In a Schlenk flask, combine 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).
-
Base & Solvent: Add K₂CO₃ (2.5 eq) followed by the degassed toluene/water solvent mixture.
-
Execution: Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours under an inert atmosphere.
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification & Validation: Remove the solvent in vacuo. Purify via silica gel chromatography. Successful regioselective coupling is confirmed by NMR spectroscopy (disappearance of the starting material's proton signals and appearance of the new biaryl proton signals) and mass spectrometry confirming the addition of the methoxyphenyl group and retention of Br and Cl.[7]
Protocol 3: Regioselective Sonogashira Coupling at the C-I Position
Objective: To selectively install an alkynyl moiety at the C-2 position.
Materials & Reagents:
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq)
-
Trimethylsilylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Reagent Addition: Add a solution of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF.
-
Solvent & Base: Add degassed triethylamine, followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).
-
Execution: Stir the reaction at room temperature for 4-8 hours. The formation of a triethylammonium iodide precipitate is typically observed.
-
Work-up: Filter the reaction mixture through Celite, washing with THF. Concentrate the filtrate.
-
Purification & Validation: Purify the residue by column chromatography. The reaction's success is validated by ¹H NMR, which will show a characteristic singlet for the trimethylsilyl group, and by the correct mass in MS analysis, confirming selective reaction at the C-I position.[11]
Conclusion
1-Bromo-5-chloro-3-fluoro-2-iodobenzene and its isomers are powerful and versatile platforms for the synthesis of complex, highly functionalized agrochemicals. The predictable, hierarchical reactivity of the four distinct carbon-halogen bonds enables chemists to design and execute efficient, regioselective synthetic routes. By mastering key transformations such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, researchers can rapidly access novel molecular architectures, accelerating the discovery and development of next-generation crop protection agents. The protocols and principles outlined in this guide provide a robust framework for leveraging this unique building block to its full potential.
References
- 1. scbt.com [scbt.com]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Regioselectivity - Wikipedia [en.wikipedia.org]
- 7. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. kbfi.ee [kbfi.ee]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Derivatives from 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic manipulation of 1-bromo-3-chloro-5-fluoro-2-iodobenzene. This polysubstituted aromatic scaffold is a valuable building block for creating complex molecular architectures. The key to its utility lies in the differential reactivity of its four halogen substituents, enabling highly regioselective functionalization. This guide moves beyond simple procedural lists to explain the underlying principles of selectivity, offering field-proven insights into optimizing reaction outcomes. We present detailed, step-by-step protocols for a suite of essential transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille), copper-catalyzed Ullmann couplings, and the formation of organometallic intermediates for subsequent elaboration.
Introduction: The Strategic Value of Polysubstituted Scaffolds
The compound this compound represents a synthetically powerful platform. Its utility stems from the distinct energetic profiles of the carbon-halogen bonds (C-I, C-Br, C-Cl, C-F). In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst (e.g., Pd(0)) into the C-X bond. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I, leading to a general reactivity order of I > Br > Cl >> F .[1] This predictable hierarchy allows for the sequential and site-selective introduction of different functional groups, a strategy known as orthogonal synthesis. This guide will provide the protocols to exploit this reactivity, enabling the construction of novel derivatives for applications in medicinal chemistry, materials science, and agrochemicals.
Foundational Principles of Regioselectivity
The ability to target a specific halogen on the benzene ring is paramount. The primary determinant of this selectivity is the mechanism of the chosen reaction. For the palladium-catalyzed reactions discussed herein, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The Pd(0) catalyst inserts into the most labile carbon-halogen bond. The reactivity trend of I > Br > Cl is a direct consequence of the decreasing strength of the C-X bond down the periodic table.[1] This step is almost always the selectivity-determining event.
-
Transmetalation: The organometallic coupling partner (e.g., from a boronic acid or organostannane) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.[3]
By carefully selecting catalysts, ligands, and reaction conditions, one can precisely control which halogen participates in the reaction, reserving the others for subsequent transformations.
References
Application Notes & Protocols: Catalytic Systems for Cross-Coupling with 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Introduction
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of four different halogen atoms on a benzene ring presents both a challenge and an opportunity for synthetic chemists. The distinct electronic properties and bond strengths of the carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) allow for highly selective, sequential cross-coupling reactions. This enables the controlled, site-specific introduction of various functional groups, making it a valuable building block for the synthesis of complex, highly functionalized aromatic structures.
The key to unlocking the synthetic potential of this molecule lies in the strategic selection of a catalytic system that can exploit the inherent reactivity differences of the halogens. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-OTf >> C-Cl > C-F.[1] This predictable hierarchy is governed by the bond dissociation energies and is the foundation for achieving chemoselectivity. The initial and most facile reaction will occur at the weakest bond, the C-I bond, allowing for the first functionalization at the C-2 position. Subsequent modifications at the C-1 (bromo) and C-3 (chloro) positions can be achieved under more forcing conditions or with specialized catalytic systems.
This guide provides a detailed overview of the principles and practical protocols for performing selective cross-coupling reactions—specifically Suzuki-Miyaura and Sonogashira couplings—at the most reactive C-I position of this compound.
Understanding Chemoselectivity: The Role of the Catalytic Cycle
The success of a selective cross-coupling reaction hinges on the precise control of the three fundamental steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: This is typically the rate-determining and selectivity-determining step in the cross-coupling of polyhalogenated arenes.[3] A Pd(0) complex inserts into the carbon-halogen bond. Due to the significantly lower bond strength of the C-I bond compared to C-Br and C-Cl, oxidative addition occurs preferentially at the iodo-substituted position under mild conditions.[3]
-
Transmetalation: The organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can ensure that the energy barrier for oxidative addition at the C-I bond is selectively overcome, leaving the C-Br and C-Cl bonds intact for potential future transformations.
Caption: Generalized Palladium Cross-Coupling Cycle.
Catalytic System Selection
The choice of palladium precursor and, critically, the ancillary ligand is paramount for achieving high efficiency and selectivity.
-
Palladium Precursors: Standard Pd(0) and Pd(II) precursors are effective. Commonly used sources include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and Palladium(II) acetate [Pd(OAc)₂]. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are widely used to stabilize the palladium center and modulate its reactivity.
-
Triphenylphosphine (PPh₃): A robust, versatile, and common ligand suitable for many standard cross-couplings. It provides a good balance of stability and reactivity for activating the C-I bond.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate oxidative addition and reductive elimination steps.[4] They are particularly useful for more challenging couplings but must be used judiciously, as highly active catalysts can sometimes lead to a loss of selectivity by activating the C-Br bond. For selective C-I functionalization, less reactive systems are often preferred.
-
-
Base: The base plays a crucial role, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the alkyne in the Sonogashira reaction.[4][5]
-
Suzuki: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used in aqueous/organic solvent mixtures.
-
Sonogashira: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used, serving as both the base and often as the solvent.
-
Experimental Protocols
The following protocols are designed for the selective functionalization of the C-I bond of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid to selectively form a C-C bond at the C-2 position.
Reaction Scheme: (Self-generated image of the Suzuki reaction of the target molecule)
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 335.34 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 4 mL | - |
| Deionized Water | - | 1 mL | - |
Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 335 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the mixture via syringe.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously for 12-18 hours.
-
Causality Note: The relatively mild temperature is chosen to ensure selective activation of the C-I bond without promoting significant oxidative addition at the C-Br bond.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1-bromo-3-chloro-5-fluorobenzene.
Protocol 2: Selective Sonogashira Coupling
This protocol details the copper-co-catalyzed coupling of this compound with a terminal alkyne, selectively forming a C(sp²)-C(sp) bond.[5]
Reaction Scheme: (Self-generated image of the Sonogashira reaction of the target molecule)
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 335.34 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | Solvent |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 335 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Causality Note: The CuI co-catalyst is crucial for the formation of a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[6]
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Causality Note: Sonogashira couplings are often efficient at room temperature, which further enhances selectivity for the highly reactive C-I bond.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure. Partition the residue between ethyl acetate (25 mL) and water (15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to afford the desired 1-bromo-3-chloro-5-fluoro-2-(alkynyl)benzene.
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; insufficient degassing; poor quality solvent/reagents. | Use a fresh batch of catalyst. Ensure rigorous inert atmosphere techniques. Use freshly distilled or anhydrous solvents. |
| Formation of Side Products | Reaction temperature too high, leading to C-Br bond activation. | Lower the reaction temperature. Screen alternative, less reactive catalysts or ligands (e.g., avoid highly electron-rich, bulky phosphines). |
| Homocoupling of Partner | (Suzuki) Premature protodeboronation of boronic acid; (Sonogashira) Oxidative coupling of alkyne. | Ensure the base is not too strong for the boronic acid's stability. For Sonogashira, maintain strict anaerobic conditions to prevent Glaser coupling. |
| Difficult Purification | Residual catalyst or inorganic salts. | Filter the crude reaction mixture through a short plug of Celite or silica before concentration. Perform all recommended aqueous washes. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended protocols to help you improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this highly substituted halobenzene is typically a multi-step process that requires careful control of regiochemistry. The most common and well-documented approach begins with a simpler, commercially available aniline and proceeds through sequential electrophilic aromatic substitution and diazotization reactions.[1][2] A representative pathway starts from 4-bromo-2-chloroaniline, which undergoes iodination followed by a deamination reaction to yield the final product.[3][4]
An alternative, though less common, route involves a Grignard reaction. This method starts with 1,3-dibromo-5-chlorobenzene, which is converted to a Grignard reagent and then quenched with iodine to produce 1-bromo-3-chloro-5-iodobenzene.[5] While potentially shorter, this route may present its own challenges with Grignard formation and selectivity.
Q2: Why is the overall yield for this synthesis often low?
Low overall yield is a common issue in any multi-step synthesis, as losses accumulate at each stage. For this specific molecule, an overall yield of around 8% has been reported for a six-step synthesis starting from aniline.[1] Several factors contribute to this:
-
Cumulative Losses: Even with moderate yields at each step (e.g., 60-70%), the final yield after five or six steps will be significantly lower.[2]
-
Purification Challenges: Each intermediate must be sufficiently pure to proceed to the next step. Product loss during necessary workup and recrystallization procedures is inevitable.[3]
-
Side Reactions: The deamination step, in particular, is prone to side reactions, such as the formation of phenols or azo compounds, which consume the diazonium salt intermediate and reduce the yield of the desired product.[6] A one-pot diazotization-iodination method has been developed to mitigate the formation of such by-products.[7]
Q3: Which experimental steps are most critical for maximizing yield and purity?
Two steps are particularly crucial: the iodination of the aniline precursor and the final deamination step.
-
Iodination: The introduction of iodine via electrophilic aromatic substitution must be carefully controlled. The rate of addition of the iodinating agent (e.g., iodine monochloride) and the reaction temperature are critical for achieving the correct regioselectivity and preventing the formation of isomeric impurities.[3]
-
Deamination: The conversion of the amino group to a diazonium salt and its subsequent removal is the most delicate step. The diazonium salt is often unstable, and its decomposition can lead to undesired byproducts. The choice of deamination agent (e.g., isoamyl nitrite vs. sodium nitrite/acid) and reaction conditions significantly impacts the outcome.[4][8] Using isoamyl nitrite in DMF is often preferred for its milder conditions and potentially higher yields.[4][8]
Q4: How can I effectively purify the intermediates and the final product?
Recrystallization is the most effective method for purifying the solid intermediates and the final product.[6]
-
For the 4-bromo-2-chloro-6-iodoaniline intermediate: A mixed-solvent recrystallization using glacial acetic acid and water is recommended. The crude product is dissolved in a minimum amount of boiling acetic acid, followed by the addition of hot water to induce crystallization upon cooling.[3]
-
For the final this compound: Recrystallization from hot methanol is a common and effective technique.[4] The crude solid is dissolved in a minimal volume of boiling methanol and allowed to cool slowly to form pure crystals.
Troubleshooting Guide: Key Synthetic Steps
This section provides solutions to specific problems you may encounter during the synthesis.
Step 1: Iodination of 4-Bromo-2-chloroaniline
The goal of this step is the regioselective introduction of an iodine atom ortho to the amino group.
-
Possible Cause 1: Reagent Quality. Iodine monochloride (ICl) can degrade over time. Ensure you are using a high-quality reagent.
-
Solution 1: Verify Reagent. Use a fresh bottle of ICl or verify the activity of your current stock. Perform the reaction in a solvent like glacial acetic acid to facilitate the reaction.[3]
-
Possible Cause 2: Improper Temperature Control. The reaction is typically heated to drive it to completion, often around 80-90°C.[1][3] Insufficient heat will result in a sluggish and incomplete reaction.
-
Solution 2: Maintain Consistent Temperature. Use a water bath or heating mantle with a temperature controller to maintain the target temperature consistently throughout the reaction.
-
Possible Cause 3: Inefficient Quenching. After the reaction, excess ICl needs to be quenched. Incomplete quenching can lead to product loss during workup.
-
Solution 3: Effective Quenching. Add a saturated sodium bisulfite solution dropwise after the heating phase until the dark purple color of iodine disappears, leaving a mustard-yellow solution. This indicates that the excess electrophile has been successfully reduced.[3]
-
Possible Cause 1: Isomer Formation. The directing effects of the substituents can lead to the formation of undesired isomers if the reaction conditions are not optimal.
-
Solution 1: Control Reagent Addition. Add the iodine monochloride solution slowly and dropwise to the aniline solution.[3] This maintains a low concentration of the electrophile, favoring substitution at the most activated position (ortho to the powerful activating amino group) and minimizing side reactions.
-
Possible Cause 2: Contamination with Starting Material. An incomplete reaction will leave unreacted 4-bromo-2-chloroaniline in your crude product.
-
Solution 2: Ensure Complete Reaction and Purify. Monitor the reaction by TLC to ensure all starting material is consumed. It is critical to recrystallize the crude product from an acetic acid/water solvent system to obtain pure material for the next step.[3]
Caption: Troubleshooting workflow for iodination impurity issues.
Step 2: Deamination of 4-Bromo-2-chloro-6-iodoaniline
This final step removes the amino group via a diazotization-reduction sequence. It is often the lowest-yielding step.
-
Possible Cause 1: Decomposition of Diazonium Salt. Aqueous diazotization using sodium nitrite and a strong acid (like H₂SO₄ or HCl) forms a diazonium salt that can be unstable at room temperature, readily decomposing to form a phenol.[4]
-
Solution 1: Aprotic Diazotization. A more reliable method involves using an organic nitrite, such as isoamyl nitrite, in an aprotic solvent like DMF.[4][8] This "aprotic diazotization" avoids the presence of water and strong acids, leading to a cleaner reaction with fewer phenolic byproducts and often a higher yield (reported yields >75%).[8] The reaction can also be run at a milder temperature (e.g., 70°C).[4]
-
Possible Cause 2: Incomplete Diazotization. Insufficient diazotizing agent or improper temperature control (if using the aqueous method, which requires low temperatures like 0-5°C) will result in unreacted starting material.
-
Solution 2: Ensure Stoichiometry and Temperature Control. If using the aqueous method, ensure at least one full equivalent of sodium nitrite is added slowly while keeping the reaction vessel in an ice bath. For the isoamyl nitrite method, use a slight excess of the reagent and warm the solution gently to ensure the reaction goes to completion.[4]
-
Possible Cause 3: Inefficient Workup. The final product must be thoroughly extracted from the reaction mixture.
-
Solution 3: Optimize Extraction. After the reaction, quench the mixture (e.g., by adding HCl) and perform multiple extractions with a suitable organic solvent like diethyl ether.[4] Washing the combined organic layers with acid and then drying thoroughly before solvent evaporation is crucial for isolating the crude product.[4]
-
Possible Cause 1: Azo Compound Formation. Diazonium salts can couple with activated aromatic rings (like the starting aniline) to form highly colored azo compounds, which are common impurities.
-
Solution 1: One-Pot Diazotization-Iodination. A patented method suggests a "one-pot" approach where diazotization and iodination occur simultaneously in the presence of a cuprous iodide (CuI) catalyst.[7] As soon as the diazonium salt is formed, it reacts, which "greatly reduces the formation of by-product azoamino compounds" and improves yield.[7]
-
Possible Cause 2: Phenolic Impurities. As mentioned, decomposition of the diazonium intermediate produces phenols, which can be oily and difficult to remove.
-
Solution 2: Acid/Base Wash and Recrystallization. During the workup, wash the organic extract with an aqueous base solution (e.g., 3M NaOH) to remove acidic phenolic impurities.[1] Afterward, a final recrystallization from methanol is essential to purify the product and obtain it as a solid.[4]
Quantitative Data Summary
The yields for the synthesis of 1-Bromo-3-chloro-5-iodobenzene and its precursors can vary significantly. The table below consolidates reported yields from various sources to provide a benchmark for your experiments.
| Reaction Step | Starting Material | Product | Key Reagents | Reported Yield (%) | Reference |
| Hydrolysis | 4-Bromo-2-chloroacetanilide | 4-Bromo-2-chloroaniline | HCl, Ethanol | 22.5% | [1] |
| Iodination | 4-bromo-2-chloroaniline | 4-bromo-2-chloro-6-iodoaniline | Iodine monochloride, Acetic acid | Not explicitly stated, but part of a sequence | [1][3] |
| Deamination | 4-bromo-2-chloro-6-iodoaniline | 1-bromo-3-chloro-5-iodobenzene | Isoamyl nitrite, DMF | >75% | [8] |
| Deamination | 4-bromo-2-chloro-6-iodoaniline | 1-bromo-3-chloro-5-iodobenzene | NaNO₂, H₂SO₄, Ethanol | 8.09% | [1] |
| Grignard Route | 1,3-dibromo-5-chlorobenzene | 1-bromo-3-chloro-5-iodobenzene | iPrMgCl, I₂ | 82% | [5] |
Experimental Workflow Visualization
The following diagram illustrates the common multi-step synthesis pathway starting from aniline.
Caption: Multi-step synthesis of 1-Bromo-3-chloro-5-iodobenzene from aniline.[1]
References
- 1. medium.com [medium.com]
- 2. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 5. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support guide for the synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile halogenated aromatic compound in their work.[1][2] As a critical building block in organic synthesis, particularly for pharmaceuticals and advanced materials, achieving a high-yield, high-purity synthesis is paramount. This guide provides in-depth troubleshooting advice, addresses common side reactions, and explains the chemical principles governing the reaction to empower you to optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis and its Challenges
The most direct route to this compound is through the electrophilic aromatic substitution (EAS) of 1-bromo-3-chloro-5-fluorobenzene. This involves introducing an iodine atom onto the electron-deficient aromatic ring.
Primary Reaction Pathway:
Caption: Target synthesis via electrophilic iodination.
The primary challenge in this synthesis is controlling the regioselectivity . The starting material possesses three halogen substituents (F, Cl, Br), all of which are deactivating yet ortho, para-directing.[3][4][5][6] This creates a competitive environment for the incoming electrophile (the iodine cation or its equivalent), potentially leading to a mixture of isomers.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low, or I've failed to isolate the desired product. What went wrong?
A1: Low yield is the most frequent complaint and typically stems from two primary sources: poor regioselectivity leading to a mixture of isomers that are difficult to separate, or incomplete reaction due to the highly deactivated nature of the starting material.
-
Cause 1: Isomer Formation: The directing effects of the existing halogens can lead to the formation of multiple products (see Section 4 for details). The desired 2-iodo product is formed by substitution at a position that is ortho to both the fluorine and bromine atoms. This position is sterically hindered, which can make the reaction kinetically challenging.
-
Cause 2: Insufficiently Reactive Conditions: Halogens strongly deactivate the benzene ring towards electrophilic attack through their inductive electron-withdrawing effect.[7] Standard iodination conditions may not be sufficiently potent to drive the reaction to completion. Stronger Lewis acid catalysts or more powerful iodinating systems may be required.[8][9]
Q2: My post-reaction analysis (NMR, GC-MS) shows a mixture of products. How can I identify the undesired isomers?
A2: The most likely byproducts are the other regioisomers of iodination. Distinguishing them requires careful analysis of spectroscopic data, particularly ¹H NMR, where the coupling patterns and chemical shifts of the remaining aromatic protons are diagnostic.
| Compound Name | Position of Iodine | Expected ¹H NMR Signals (Aromatic Region) |
| This compound (Target) | C2 | Two distinct signals (doublets or doublet of doublets). |
| 1-Bromo-3-chloro-5-fluoro-4-iodobenzene | C4 | Two distinct signals (doublets or doublet of doublets). |
| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6 | Two distinct signals (doublets or doublet of doublets). |
Note: Precise chemical shifts and coupling constants would require synthesis and isolation of each standard or advanced NMR prediction software. The key takeaway is the presence of multiple sets of aromatic signals indicating an isomeric mixture.
Q3: How can I improve the regioselectivity to favor the desired 2-iodo isomer?
A3: Optimizing selectivity is key to a successful synthesis. The choice of reagents and conditions is critical.
-
Choice of Iodinating Agent:
-
N-Iodosuccinimide (NIS): Often used with a strong acid catalyst (e.g., trifluoroacetic acid, TfOH), NIS is a potent source of electrophilic iodine. This is often the reagent of choice for deactivated arenes.[10]
-
Iodine Monochloride (ICl): A highly polarized and reactive iodinating agent. Its reactivity can sometimes be difficult to control.
-
Iodine (I₂) with an Oxidant: Systems like I₂ with H₂O₂ or HNO₃ generate the electrophilic iodine species in situ.[11][12] These require careful control to prevent over-oxidation or side reactions like nitration.
-
-
Solvent Effects: Using a solvent that can stabilize the transition state leading to the desired product can be beneficial. Hexafluoroisopropanol (HFIP) has been shown to promote halogenation of arenes and may improve outcomes.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product or by reducing the rate of competing side reactions. Start experiments at 0°C or room temperature before attempting to heat.
Q4: My reaction mixture turned dark, and I isolated a tar-like substance. What is the cause?
A4: Tar formation is indicative of decomposition or polymerization. This is usually caused by reaction conditions that are too harsh.
-
Excessively High Temperatures: Heating a strongly acid-catalyzed reaction can lead to substrate decomposition.
-
Overly Aggressive Reagents: Using fuming nitric acid as an oxidant, for example, can lead to uncontrolled side reactions.
-
Moisture Contamination: The presence of water can interfere with many Lewis acid catalysts and lead to undesirable byproducts. Ensure all glassware is oven-dried and reagents are anhydrous.
Section 3: Systematic Troubleshooting Workflow
When encountering a problem, a logical, step-by-step approach is the most effective way to identify and solve the issue.
Caption: A logical workflow for troubleshooting the synthesis.
Section 4: A Deeper Look at Key Side Reactions
Understanding the potential side reactions is crucial for developing a robust synthetic protocol.
Primary Side Reaction: Isomer Formation
The formation of regioisomers is the most significant side reaction. The three available positions on the ring (C2, C4, C6) are all activated to some degree by the ortho, para-directing halogens.
Caption: Competing pathways leading to isomeric products.
The distribution of these products is a delicate balance between the electronic directing effects of the halogens and the steric hindrance at each position. The C2 position is the most sterically crowded, being flanked by Br and F, which can make it a kinetically less favored site of attack.
Secondary Side Reactions
-
Poly-iodination: Under forcing conditions (high concentration of a powerful iodinating agent, high temperatures), a second iodine atom could potentially be added to the ring. This is less likely given the deactivating nature of the four halogens on the mono-iodo product but remains a possibility. To avoid this, use a stoichiometry of ~1.0-1.1 equivalents of the iodinating agent.[13]
-
Halogen Scrambling: In the presence of very strong Lewis acids and heat, there is a small possibility of intermolecular or intramolecular migration of the existing halogen atoms, leading to a complex mixture of polyhalogenated benzenes.[8] This is an uncommon but potential issue with harsh conditions.
Section 5: Alternative Synthetic Strategy: The Aniline Route
When direct iodination proves too challenging to control, an alternative route starting from a substituted aniline can offer superior regioselectivity. This multi-step process leverages the powerful ortho, para-directing ability of an amino group (or its protected form).[14][15]
A common sequence is:
-
Start with a suitable precursor , such as 4-bromo-2-chloroaniline.
-
Iodinate the aniline derivative. The strongly activating amino group directs the iodine specifically to the open ortho position (C6).[16]
-
Remove the amino group via a deamination reaction, which involves forming a diazonium salt followed by its reduction (e.g., with hypophosphorous acid).[17][18]
While longer, this method provides unambiguous control over the position of the iodine atom, circumventing the isomer problem entirely.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 3. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. medium.com [medium.com]
- 15. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 16. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 17. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 18. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions with the polyhalogenated substrate, 1-bromo-3-chloro-5-fluoro-2-iodobenzene. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower your synthetic strategies.
Understanding the Substrate: A Game of Selectivity
The key to successfully functionalizing this compound lies in understanding the differential reactivity of its four halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The reactivity of the carbon-halogen (C-X) bond follows a well-established trend: C-I > C-Br > C-Cl > C-F.[2][3] This predictable reactivity hierarchy is the foundation for achieving selective, stepwise functionalization of this versatile building block.
This guide will focus on leveraging this reactivity gradient to achieve selective couplings at the most reactive C-I position, while offering strategies to address challenges and push towards functionalization of the C-Br and C-Cl bonds.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling. Which halogen will react first?
A1: The carbon-iodine (C-I) bond will be the first to react under standard Suzuki-Miyaura conditions. The C-I bond is significantly weaker than the C-Br, C-Cl, and C-F bonds, making it the most susceptible to oxidative addition by the Pd(0) catalyst.[1] By carefully controlling your reaction conditions, you can achieve highly selective mono-functionalization at the 2-position.
Q2: My Suzuki coupling is sluggish, or I'm seeing low yields. What are the likely causes?
A2: Low reactivity in Suzuki couplings with this substrate can stem from several factors:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient systems like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step.[4] A base that is too weak may not activate the boronic acid effectively, while an overly strong base can lead to decomposition of the starting material or catalyst. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[1]
-
Solvent and Temperature: Ensure you are using anhydrous, degassed solvents. Common solvent systems include toluene, dioxane, or DMF.[5] Insufficient temperature can lead to slow reaction rates, but excessive heat may cause catalyst decomposition or promote unwanted side reactions.
Q3: I'm trying to perform a Sonogashira coupling with a terminal alkyne. Why am I seeing significant amounts of Glaser-Hay homocoupling of my alkyne?
A3: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[6][7] To mitigate this:
-
Implement a Copper-Free Protocol: Many modern Sonogashira protocols are copper-free, which eliminates the primary pathway for alkyne homocoupling.[6]
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Amine Base as Solvent: Using an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.[6]
Q4: Can I selectively couple at the C-Br bond while leaving the C-I bond intact?
A4: This is exceptionally challenging and generally not feasible through standard palladium-catalyzed cross-coupling methods due to the inherent reactivity order (C-I >> C-Br).[2] Achieving such "reverse" selectivity would likely require a more complex, multi-step synthetic route involving protection/deprotection strategies or the use of highly specialized catalytic systems that operate under non-standard mechanisms.
Q5: After mono-coupling at the C-I position, I want to perform a second coupling at the C-Br bond. What should I consider?
A5: This is a viable and powerful strategy. After the initial coupling at the C-I position, the resulting product can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions to react the C-Br bond. Key considerations for the second coupling include:
-
More Active Catalyst System: You will likely need a more active catalyst system, potentially with a more electron-rich and bulky ligand, to facilitate the oxidative addition of the stronger C-Br bond.
-
Higher Temperatures: The second coupling will almost certainly require higher reaction temperatures.
-
Longer Reaction Times: Be prepared for longer reaction times to achieve full conversion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen or moisture). 3. Incorrect base or solvent. 4. Low reaction temperature. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (e.g., Schlenk line). 3. Screen a panel of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous solvents (Toluene, Dioxane, DMF). 4. Incrementally increase the reaction temperature. |
| Formation of Homocoupled Product (Biaryl from Boronic Acid) | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Improve degassing procedures. 2. Re-evaluate your choice of base. The base is critical for activating the boronic acid for transmetalation.[4] |
| Dehalogenation (Loss of I, Br, or Cl) | 1. Presence of water or protic impurities. 2. Side reactions promoted by certain bases or high temperatures. | 1. Use anhydrous solvents and reagents. 2. Screen different bases; sometimes a weaker base can mitigate this. Consider lowering the reaction temperature if possible. |
| Lack of Selectivity (Reaction at both C-I and C-Br) | 1. Reaction conditions are too harsh (high temperature, overly active catalyst). | 1. Reduce the reaction temperature. 2. Use a less active ligand or a lower catalyst loading for the initial C-I coupling. |
Visualizing the Process
Logical Workflow for Stepwise Functionalization
References
challenges in the multi-step synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support guide for the multi-step synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS: 13101-40-1). This document is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of preparing this highly substituted aromatic building block. The unique arrangement of four different halogens on a benzene ring makes this compound a valuable precursor for creating complex molecules through site-selective cross-coupling reactions.[1][2] However, its synthesis is fraught with challenges related to regioselectivity, reaction control, and purification.
This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Visualizing the Synthetic Challenge: A Common Pathway
The synthesis of this compound is a multi-step process where the sequence of halogen introduction is critical. A common and logical approach begins with a precursor that allows for controlled electrophilic aromatic substitution, often starting from an aniline derivative to guide the regiochemistry.[2][3]
Caption: A representative multi-step synthesis pathway for the target compound.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis. The questions are formatted to reflect common queries from researchers in the field.
Part 1: Halogenation & Regioselectivity Issues
Question: My bromination of N-(3-Chloro-5-fluorophenyl)acetamide (Step 2) is resulting in a mixture of isomers and low yield of the desired 2-bromo product. What's going wrong?
Answer: This is a classic regioselectivity challenge. The acetamido group is a powerful ortho, para-director, while the chloro and fluoro groups are also ortho, para-directors but are deactivating.[4][5]
-
Causality: The directing effects are in conflict. The acetamido group strongly directs to its ortho positions (C2 and C6) and the para position (C4). The halogens also direct to their ortho and para positions. You desire bromination at C2, which is ortho to the acetamido group but also ortho to the fluorine and meta to the chlorine. The formation of the 4-bromo and 6-bromo isomers is a common side reaction.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at 0°C or even lower can increase selectivity by favoring the kinetically controlled product.
-
Control Reagent Addition: Add the N-Bromosuccinimide (NBS) solution dropwise over an extended period. This keeps the concentration of the electrophilic bromine species low, reducing the likelihood of less-favored substitutions.
-
Solvent Choice: Acetic acid is a common solvent. Ensure it is anhydrous. Some protocols suggest using a less polar solvent like dichloromethane (DCM) to modulate reactivity, although solubility may become an issue.
-
Question: I am struggling with the ortho-iodination (Step 3). The reaction is either incomplete or I see evidence of decomposition. How can I optimize this critical step?
Answer: The iodination of the highly substituted and deactivated ring is arguably the most challenging step. The target C6 position is sterically hindered by two ortho substituents (acetamido and fluorine). Direct iodination with I₂ is ineffective and requires an activated iodine source.[6][7]
-
Reagent Stability is Key: N-Iodosuccinimide (NIS) is the reagent of choice, but it is sensitive to light, heat, and moisture.[8][9] Decomposition leads to the formation of I₂, which is a less effective iodinating agent for deactivated rings and can complicate purification.
-
Best Practice: Always use freshly opened or properly stored NIS. Store it in a dark, cool, and dry place under an inert atmosphere.[8]
-
-
Acid Catalysis is Essential: NIS requires activation by a strong acid to generate a more potent electrophilic iodine species.[10][11]
-
Catalyst Choice: Trifluoroacetic acid (TFA) is highly effective as a catalyst. Use it in catalytic amounts (5-10 mol%). Using stoichiometric amounts can lead to side reactions or deprotection of the acetamido group. Sulfuric acid can also be used, but may lead to lower selectivity.[10]
-
-
Troubleshooting Protocol:
-
Ensure your starting material and solvent (e.g., acetonitrile or DCM) are completely anhydrous.
-
Dissolve the N-(2-Bromo-5-chloro-3-fluorophenyl)acetamide in the solvent under an inert atmosphere (N₂ or Ar).
-
Add the catalytic amount of TFA.
-
Add the NIS portion-wise at 0°C to control the reaction exotherm.
-
Allow the reaction to slowly warm to room temperature and monitor closely by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Caption: Decision tree for troubleshooting the ortho-iodination step.
Part 2: Deprotection and Deamination
Question: The final deamination step (Step 5) is giving me a very low yield of this compound. What are the critical parameters for this Sandmeyer-type reaction?
Answer: The deamination of the aniline intermediate is a crucial final step. While not a classic Sandmeyer reaction that substitutes the diazonium group with a copper-halide, the formation and subsequent reduction of the diazonium salt is key.[12][13][14] Low yields often stem from incomplete diazotization or undesired side reactions of the highly reactive diazonium intermediate.
-
Diazotization Conditions: The formation of the diazonium salt from the aromatic amine requires precise temperature and acid control.[15]
-
Reagents: Using isoamyl nitrite in an aprotic solvent like DMF or THF is a common method that offers good control.[16] The more traditional sodium nitrite (NaNO₂) in a strong aqueous acid (like H₂SO₄) also works but requires strict temperature control (0-5°C) as diazonium salts are unstable at higher temperatures.[15]
-
Reducer: Hypophosphorous acid (H₃PO₂) is a standard reagent for the reductive deamination (replacing -N₂⁺ with -H). It's crucial to use a sufficient excess.
-
-
Troubleshooting Protocol (using NaNO₂/H₃PO₂):
-
Dissolve the aniline precursor in a mixture of acetic acid and hypophosphorous acid.
-
Cool the mixture to 0-5°C in an ice-salt bath. This is critical to prevent decomposition of the diazonium salt.
-
Prepare a concentrated aqueous solution of sodium nitrite and cool it separately.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never rises above 5-10°C. You should observe gas evolution (N₂).
-
After the addition is complete, maintain the low temperature for 30-60 minutes before allowing it to warm slowly to room temperature to ensure the reaction goes to completion.
-
Proceed with an organic workup, typically extracting the product into a solvent like diethyl ether or ethyl acetate.
-
Part 3: Purification
Question: I'm finding it extremely difficult to purify the final product. Column chromatography gives poor separation from a closely-eluting impurity. Any suggestions?
Answer: Purifying polyhalogenated benzenes is a significant challenge due to their similar polarities and high crystallinity, which can cause issues on silica gel.[17]
-
Impurity Identification: First, try to identify the main impurity by LC-MS or GC-MS. Is it the starting material (the aniline precursor)? Or is it a dehalogenated or isomerized byproduct? Knowing the impurity is key to designing a purification strategy.
-
Alternative Purification Techniques:
-
Recrystallization: This is often the most effective method for this class of compounds. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective.[18] Dissolve the crude product in a minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity persists. Cool slowly to promote crystal growth.
-
Chromatography Optimization: If chromatography is necessary, use a non-polar solvent system. A very shallow gradient of ethyl acetate in hexane (e.g., 0% to 2% ethyl acetate) on a high-surface-area silica gel can improve separation. Using a different stationary phase, like alumina, might also change the elution profile.
-
Preparative TLC: For small-scale purification, preparative thin-layer chromatography can sometimes provide the necessary resolution where a column fails.
-
Key Experimental Protocols & Data
Protocol: Ortho-Iodination of N-(2-Bromo-5-chloro-3-fluorophenyl)acetamide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-(2-Bromo-5-chloro-3-fluorophenyl)acetamide (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) (0.1 eq) via syringe.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Table 1: Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temp. (°C) | Typical Time | Common Byproducts | Expected Yield (%) |
| Protection | Acetic Anhydride, Pyridine | 25 - 50 | 1-2 h | Diacylated product | 90-95 |
| Bromination | NBS, Acetic Acid | 0 - 25 | 2-4 h | 4-bromo, 6-bromo isomers | 75-85 |
| Iodination | NIS, TFA (cat.), MeCN | 0 - 25 | 4-12 h | Unreacted starting material | 65-75 |
| Deprotection | Conc. HCl, Ethanol | Reflux (~80) | 2-3 h | Incomplete hydrolysis | 85-95 |
| Deamination | NaNO₂, H₃PO₂ | 0 - 5 | 1-2 h | Azo-coupling products, phenols | 60-70 |
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. medium.com [medium.com]
- 4. youtube.com [youtube.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. calibrechem.com [calibrechem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. youtube.com [youtube.com]
- 16. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our focus is on the prevalent and highly regioselective method of Directed ortho-Metalation (DoM), starting from 1-Bromo-3-chloro-5-fluorobenzene. This guide addresses common challenges and critical considerations in a practical, question-and-answer format to ensure a safe, efficient, and successful scale-up campaign.
The synthesis of polyhalogenated aromatic compounds like this compound is crucial for the development of complex pharmaceuticals and advanced materials.[1][2] The specific substitution pattern of this molecule makes it a valuable building block, but its synthesis is not without significant challenges, particularly when moving beyond the lab.
This document provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Materials and Reaction Setup
Question 1: We are seeing inconsistent yields in our initial scale-up batches. What is the most common cause related to reagents and setup?
Answer: The most frequent culprit for inconsistency in organolithium chemistry is the quality and handling of the reagents and solvents, specifically the n-Butyllithium (n-BuLi) and the reaction solvent (typically THF).
-
Causality: n-BuLi is highly reactive and degrades upon exposure to moisture, air, or even trace impurities in the solvent.[3][4] Its effective concentration can decrease over time, leading to under-dosing the reaction. Similarly, tetrahydrofuran (THF) must be scrupulously anhydrous. Water will rapidly quench the n-BuLi, reducing the amount available for the deprotonation step and generating lithium hydroxide and butane gas.
-
Troubleshooting & Best Practices:
-
Titrate Your n-BuLi: Never assume the concentration stated on the bottle is accurate, especially for previously opened containers. Titrate the n-BuLi solution (e.g., using diphenylacetic acid or N-pivaloylaniline) before each use to determine its exact molarity.[5] This is the single most critical step for achieving batch-to-batch consistency.
-
Ensure Anhydrous Conditions: Use a high-quality anhydrous solvent. For scale-up, solvents drawn from a purification system or freshly opened Sure/Seal™ bottles are recommended.[5] All glassware and reactors must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Inert Atmosphere: Ensure your reactor setup is leak-proof and can maintain a positive inert gas pressure throughout the entire process, including reagent transfers and quenching.
-
Question 2: At larger scales, we are struggling to maintain the target temperature of -78°C. How critical is precise temperature control during the lithiation?
Answer: Extremely critical. Deviations from the optimal low temperature (typically -78°C to -70°C) are a primary driver of side reactions and yield loss.
-
Causality:
-
Side Reactions: The aryllithium intermediate is highly reactive. At higher temperatures, it can react with the THF solvent or undergo undesired rearrangements.
-
Halogen Dance: The most significant side reaction for this substrate is the "halogen dance".[6][7][8] This is a base-catalyzed intramolecular rearrangement where the lithium and a halogen atom exchange positions, leading to the formation of isomeric lithiated species and, consequently, isomeric iodinated products that are difficult to separate from the desired compound.[9][10] Low temperatures kinetically disfavor this rearrangement.
-
Regioselectivity: The fluorine atom is a strong ortho-directing group in DoM reactions.[11][12][13] However, this directing effect is most effective at low temperatures where the complex between the fluorine, the lithium of the n-BuLi, and the ortho-proton is stable.[14]
-
-
Scale-Up Considerations:
-
Heat Transfer: Heat transfer becomes less efficient as vessel size increases (surface area-to-volume ratio decreases). A simple dry ice/acetone bath may be insufficient for large reactors.
-
Engineering Controls: Utilize jacketed reactors with cryogenic cooling systems capable of maintaining the target temperature with high precision.
-
Controlled Addition: The addition of n-BuLi is exothermic. On a larger scale, this addition must be performed slowly and sub-surface to allow the cooling system to dissipate the generated heat effectively and avoid localized "hot spots."
-
Section 2: The Lithiation and Iodination Steps
Question 3: Our in-process controls (e.g., GC analysis of a quenched aliquot) show significant amounts of starting material even after adding the full equivalent of n-BuLi. What's going wrong?
Answer: This indicates incomplete deprotonation. Assuming you have already addressed the n-BuLi titer and anhydrous conditions (Question 1), the issue likely lies with reaction kinetics, mixing, or the presence of an electrophilic trap.
-
Causality & Troubleshooting:
-
Insufficient Reaction Time: While lithiation is often fast, it is not instantaneous. Ensure you are allowing sufficient time for the deprotonation to complete after the n-BuLi addition is finished. A typical hold time is 30-60 minutes at -78°C.
-
Poor Mixing: In large reactors, inefficient mixing can lead to localized areas of high reagent concentration while other areas remain unreacted. Ensure the agitator design and speed are adequate for the reactor volume to maintain a homogeneous slurry or solution.
-
Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and accelerate the rate of deprotonation.[14] A trial with 1.1-1.2 equivalents of TMEDA may be beneficial.
-
Electrophilic Quench of n-BuLi: If your starting material, 1-Bromo-3-chloro-5-fluorobenzene, contains any electrophilic impurities, they will consume the n-BuLi before it can act as a base. Ensure the purity of your starting material is high.
-
Question 4: We are observing a significant new impurity in our crude product that appears to be an isomer of the target molecule. What is it and how can we prevent it?
Answer: This is the classic signature of a halogen dance reaction .[6][8] The impurity is likely an isomer where the iodine has been installed at a different position on the ring due to the migration of the lithium atom prior to quenching.
-
Causality: The aryllithium intermediate formed at the C2 position can rearrange to a more thermodynamically stable isomer.[10] In polyhalogenated systems, this is a common and challenging side reaction.[9] The reaction is promoted by higher temperatures and prolonged reaction times.
-
Prevention & Mitigation:
-
Strict Temperature Control: As discussed in Question 2, this is your primary defense. Maintain the reaction temperature below -70°C at all times.
-
Minimize Lithiation Time: Do not let the aryllithium intermediate stir for an unnecessarily long time before quenching. Once the reaction is deemed complete by in-process control, proceed to the iodination step promptly.
-
Choice of Base: In some cases, using a different base, such as lithium diisopropylamide (LDA), can alter the reaction pathway and potentially suppress the halogen dance, as LDA is more sterically hindered.[15] However, this would require re-optimization of the reaction.
-
Experimental Protocols & Data
Lab-Scale Protocol (Illustrative)
Reaction: Directed ortho-metalation and iodination of 1-Bromo-3-chloro-5-fluorobenzene.
-
Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is oven-dried and assembled hot under a stream of dry nitrogen.
-
Charging: Charge the flask with 1-Bromo-3-chloro-5-fluorobenzene (20.95 g, 100 mmol) and anhydrous THF (200 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (1.6 M in hexanes, 69 mL, 110 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stirring: Stir the resulting mixture at -78°C for 45 minutes.
-
Iodination: Prepare a solution of iodine (I₂) (27.9 g, 110 mmol, 1.1 eq) in anhydrous THF (100 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70°C.
-
Quenching: After the addition is complete, stir for another 15 minutes. Slowly add a saturated aqueous solution of sodium thiosulfate (50 mL) to quench excess iodine, followed by water (100 mL). Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
Table 1: Scale-Up Parameter Adjustments
| Parameter | Lab-Scale (100 mmol) | Pilot-Scale (10 mol) | Key Considerations for Scale-Up |
| Solvent Volume | 300 mL THF | 30 L THF | Ensure adequate stirring for the given volume. |
| n-BuLi Addition Time | 30 min | 2-3 hours | Controlled, slow addition is crucial to manage the exotherm. |
| Temperature Control | Dry ice/acetone bath | Jacketed reactor with cryo-cooler | Continuous monitoring with multiple probes is recommended. |
| Quenching | Dropwise addition to flask | Reverse addition (add reaction to quench) | Consider reverse addition of the reaction mixture to a well-stirred quench solution to better control the exotherm. |
| Gas Evolution | Vented via bubbler | Off-gas management system | The quench produces butane gas, which is flammable. Ensure adequate ventilation and no ignition sources.[16] |
Visualized Workflows and Logic
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound via Directed ortho-Metalation.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low-yield issues during the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. baranlab.org [baranlab.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. nj.gov [nj.gov]
troubleshooting failed reactions involving 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Welcome to the technical support center for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions with this versatile polyhalogenated building block. Here, we leverage our expertise to explain the "why" behind experimental choices and provide actionable solutions to ensure your synthesis is successful.
Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis due to its four different halogen substituents, allowing for sequential and site-selective functionalization. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions follows the general trend based on the carbon-halogen bond strength: I > Br > Cl > F.[1][2] This inherent reactivity difference is the cornerstone of its synthetic utility, but it also presents unique challenges.
Part 1: Troubleshooting Failed Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are common applications for this substrate. Below are common failure modes and their troubleshooting solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its inactivation is a common reason for failure.
-
Palladium(0) Oxidation: The active Pd(0) catalyst is sensitive to oxygen. If your reaction turns black, it may be due to the formation of palladium black, an inactive form of the catalyst.[3]
-
Solution: Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[4]
-
-
Inactive Pre-catalyst: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.[3]
-
-
-
Ligand Selection: The choice of phosphine ligand is critical, especially for less reactive C-Br or C-Cl bonds.
-
Solution: For reactions targeting the C-I bond, standard ligands like PPh₃ are often sufficient. However, if you are targeting the less reactive C-Br or C-Cl bonds in a sequential coupling, or if the C-I coupling is sluggish, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
-
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and the solvent must solubilize all components.[5]
Troubleshooting Workflow for Low Conversion:
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.
Issue 2: Lack of Chemoselectivity in Cross-Coupling Reactions
Question: I want to selectively perform a Sonogashira coupling at the iodine position of this compound, but I am getting a mixture of products coupled at both the iodine and bromine positions. How can I improve the selectivity?
Answer:
Achieving high chemoselectivity is key to the utility of this polyhalogenated substrate. The reactivity order of I > Br > Cl > F in palladium-catalyzed cross-couplings is the basis for this selectivity.[7] However, under harsh reaction conditions, this selectivity can be compromised.
Factors Influencing Chemoselectivity:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the oxidative addition of the C-Br bond, leading to a loss of selectivity.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the C-I coupling. Often, room temperature is sufficient for Sonogashira couplings of aryl iodides.[8]
-
-
Catalyst and Ligand System: Highly active catalyst systems, while beneficial for difficult couplings, can sometimes be less selective.
-
Solution: For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ with a copper(I) co-catalyst is often a good starting point.[9] Avoid highly active Buchwald-type ligands in the initial selective coupling if you are observing over-reaction.
-
-
Reaction Time: Prolonged reaction times after the consumption of the starting material can lead to the slower reaction at the C-Br position.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Chemoselectivity Control Strategy:
Caption: Decision tree for improving chemoselectivity in cross-coupling reactions.
Part 2: Troubleshooting Side Reactions
Issue 3: Formation of Homocoupled and Dehalogenated Byproducts
Question: In my Sonogashira reaction, I am observing significant amounts of alkyne dimer (Glaser-Hay coupling) and dehalogenated starting material. What causes these side reactions and how can I minimize them?
Answer:
The formation of byproducts such as homocoupled products and dehalogenated starting material is a common issue in cross-coupling reactions.
Minimizing Alkyne Dimerization (Glaser-Hay Coupling):
-
Cause: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[8][10]
-
Solutions:
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[10]
-
Reduce Copper Catalyst Loading: Use the minimum amount of CuI necessary to achieve a good reaction rate.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, it completely eliminates the Glaser-Hay coupling pathway.[8]
-
Minimizing Dehalogenation:
-
Cause: The aryl halide can be reduced to the corresponding arene. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases, in the presence of the palladium catalyst.[4]
-
Solutions:
-
Choice of Base and Solvent: Use a non-coordinating, milder base if possible. Ensure your solvent is of high purity and anhydrous.
-
Shorter Reaction Times: As with preserving chemoselectivity, minimizing the reaction time can reduce the extent of side reactions.
-
| Side Reaction | Primary Cause | Solution(s) |
| Alkyne Homocoupling | Oxygen in the presence of Cu(I) catalyst | Rigorous degassing, minimize CuI, or use copper-free conditions[8][10] |
| Dehalogenation | Hydride sources in the reaction mixture | Use pure, anhydrous solvents; consider a milder base; shorten reaction time[4] |
| Protodeboronation (Suzuki) | Excess water or prolonged reaction times | Minimize water content; work up promptly after completion[4] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended order for sequential cross-coupling reactions with this compound?
A1: The recommended order follows the natural reactivity of the halogens: Iodine > Bromine > Chlorine.[1] You would first perform a reaction at the C-I position under mild conditions, followed by a reaction at the C-Br position under more forcing conditions (e.g., higher temperature, more active catalyst), and finally at the C-Cl position, which typically requires a highly active catalyst system (e.g., a Buchwald ligand).[7]
Q2: I am considering a metal-halogen exchange reaction. Which halogen will react first?
A2: In metal-halogen exchange reactions, typically with organolithium reagents like n-BuLi or i-PrMgCl, the exchange rate follows the trend I > Br > Cl.[11] Therefore, you can expect selective exchange at the iodine position at low temperatures (e.g., -78 °C). This allows for the formation of a lithiated or Grignard intermediate that can be trapped with an electrophile.
Q3: My reaction mixture turns black immediately upon adding the palladium catalyst. Is this always a sign of failure?
A3: While the formation of palladium black often indicates catalyst decomposition and a failed reaction, this is not always the case.[3] Some catalyst systems, particularly those involving certain ligands, can form dark-colored, active catalytic species. The best indicator of reaction success is to monitor the consumption of your starting materials by TLC or LC-MS.
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?
A4: Yes, the Buchwald-Hartwig amination is a suitable reaction for this substrate.[12] Similar to other palladium-catalyzed cross-couplings, you can achieve selectivity for the C-I bond under milder conditions. For coupling at the C-Br or C-Cl positions, more specialized Buchwald ligands and stronger bases are typically required.[13]
Q5: How should I purify the final product?
A5: Due to the non-polar nature of this compound and its derivatives, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the most common purification method. Recrystallization can also be an effective technique for obtaining highly pure material.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-I Position
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene and deionized water (e.g., 4:1 mixture)
-
-
Procedure:
-
To an oven-dried flask, add the aryl halide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
-
Selective Sonogashira Coupling at the C-I Position
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction at room temperature. Gentle heating may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify by column chromatography.[10]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 1-Bromo-3-chloro-5-fluoro-2-iodobenzene Cross-Coupling
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. This polyhalogenated aromatic substrate presents unique challenges, primarily centered around achieving high selectivity and mitigating catalyst deactivation. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these complexities and ensure the success of your synthetic campaigns.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
This is a common and frustrating issue, often pointing to a fundamental problem with the catalyst's activity or the reaction conditions.
Potential Cause 1: Inefficient Catalyst Activation or Deactivated Precatalyst
Many palladium precatalysts, such as Pd(OAc)₂, require an in situ reduction from Pd(II) to the active Pd(0) species.[1] This reduction step can be inefficient or fail entirely, preventing the catalytic cycle from initiating.
Solutions:
-
Switch to a Pre-formed Pd(0) Source: Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can still be sensitive to air and moisture.
-
Employ Modern Palladacycle Precatalysts: Buchwald or Fu-type precatalysts are designed for rapid and clean generation of the active LPd(0) species under the reaction conditions, often leading to more reproducible results.[2]
-
Verify Reagent Quality: Ensure your palladium source has not degraded during storage. Older bottles of Pd(OAc)₂ or PdCl₂(PPh₃)₂ can have reduced activity.
Potential Cause 2: Presence of Oxygen or Other Catalyst Poisons
Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize the supporting phosphine ligands to phosphine oxides and the palladium center itself, rendering it inactive.[3] Other impurities in reagents or solvents can also act as catalyst poisons.[4][5]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[6]
-
Inert Atmosphere: The reaction vessel must be flame-dried or oven-dried, cooled under vacuum, and backfilled with an inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Purify Reagents: If you suspect impurities, consider purifying your starting materials, solvents, and base.
Potential Cause 3: Suboptimal Reaction Conditions
Temperature and concentration play a critical role. The oxidative addition into the C-I bond of this substrate is generally facile, but subsequent steps may require specific conditions.
Solutions:
-
Optimize Temperature: While the C-I bond is highly reactive, if subsequent steps like transmetalation are slow, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be necessary.[2] Monitor for side reactions.
-
Adjust Concentration: Very dilute conditions can slow down bimolecular steps, while overly concentrated reactions can lead to catalyst aggregation and deactivation. A typical starting point is 0.1-0.2 M with respect to the limiting reagent.
Below is a workflow to systematically troubleshoot low conversion issues.
Caption: Troubleshooting workflow for low or no product conversion.
Q2: My reaction is producing significant side products, mainly homocoupling of the boronic acid and hydrodehalogenation of my starting material. What's happening?
The presence of side products indicates that your catalyst is active, but undesired pathways are competing with the main cross-coupling cycle.
Potential Cause 1: Protodeboronation followed by Homocoupling
The boronic acid can react with trace water or other proton sources, especially under basic conditions, to cleave the C-B bond, a process called protodeboronation.[7][8] The resulting arylboronic acid can then homocouple. This is often accelerated by palladium(II) complexes.[7]
Solutions:
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, if protodeboronation is an issue, switch to anhydrous solvents and use a base like KF or CsF which can be used under drier conditions.
-
Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[8]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. A large excess can favor side reactions.
Potential Cause 2: Slow Transmetalation or Reductive Elimination
If the transmetalation or reductive elimination steps are slow compared to oxidative addition, the Ar-Pd(II)-I intermediate has a longer lifetime. This intermediate can then participate in side reactions. For hydrodehalogenation, the palladium intermediate may react with a hydride source (e.g., solvent, base, or impurities) to form the dehalogenated product.[9]
Solutions:
-
Optimize the Ligand: Use bulky, electron-rich phosphine ligands (see table below). These ligands accelerate the reductive elimination step, which is often rate-limiting, thus minimizing the lifetime of intermediates prone to side reactions.[10]
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[11][12] A stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can accelerate this step.
Q3: The reaction is not selective and I'm getting a mixture of products from coupling at both the C-I and C-Br positions. How can I improve selectivity for the C-I bond?
Achieving selectivity is paramount when working with polyhalogenated substrates. The reactivity of carbon-halogen bonds towards oxidative addition follows the order C–I > C–Br > C–Cl.[13] Your goal is to exploit this difference.
Potential Cause: Reaction Conditions are too Harsh
High temperatures, long reaction times, or a highly active catalyst system can provide enough energy to overcome the activation barrier for oxidative addition into the C-Br bond, leading to a loss of selectivity.
Solutions:
-
Lower the Temperature: Start at a lower temperature (e.g., 60-80 °C) to favor reaction at the more labile C-I bond. Monitor the reaction closely by TLC or LC-MS.
-
Use a Milder Catalyst System: A less aggressive catalyst, such as Pd(PPh₃)₄, is often sufficient for the reactive C-I bond and may not readily activate the C-Br bond under mild conditions.
-
Limit Reaction Time: Once the starting material is consumed (as judged by the disappearance of the C-I coupled product's precursor), quench the reaction to prevent subsequent coupling at the C-Br position.
| Parameter | Condition for High C-I Selectivity | Rationale |
| Temperature | 60 - 80 °C | Exploits the larger difference in activation energy between C-I and C-Br oxidative addition at lower temperatures. |
| Catalyst | Pd(PPh₃)₄ or similar less active systems | Sufficiently active for the C-I bond but may require higher temperatures for the C-Br bond. |
| Base | Na₂CO₃, K₂CO₃ | Milder bases are often sufficient and can prevent catalyst degradation that might lead to less selective species. |
| Reaction Time | Monitor closely; quench upon consumption of starting material | Prevents the secondary, slower reaction at the C-Br position from occurring after the primary reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this specific cross-coupling reaction?
Catalyst deactivation is the process where the active Pd(0) catalyst is converted into an inactive species, halting the catalytic cycle. For this reaction, the key pathways are:
-
Formation of Palladium Black: This is the aggregation of ligand-free Pd(0) atoms into bulk palladium metal, which has very low catalytic activity.[14] It often occurs when the concentration of the active, ligand-stabilized species is too low or when ligands degrade.
-
Oxidative Degradation: As mentioned, oxygen is detrimental. It can oxidize the phosphine ligand (L) to the non-coordinating phosphine oxide (O=L), stripping the palladium center of its stabilizing sphere and promoting aggregation.[3]
-
Formation of Off-Cycle Inactive Complexes: The catalyst can become trapped in stable, off-cycle Pd(II) complexes that do not proceed through the catalytic cycle. With polyhalogenated substrates, formation of bridged palladium dimers or other unreactive species can be a problem.[15]
The diagram below illustrates the main catalytic cycle and highlights key deactivation pathways.
Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.
Q2: How do I choose the optimal catalyst system (precatalyst and ligand) for coupling with this compound?
The choice depends on your goal (e.g., selective C-I coupling vs. exhaustive coupling).
-
For Selective C-I Coupling: A standard, less reactive system is often best.
-
Precatalyst: Pd(PPh₃)₄ or Pd(OAc)₂.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient. Its moderate electron-donating ability and bulk are well-suited for the highly reactive C-I bond without promoting C-Br activation at lower temperatures.
-
-
For Coupling at Less Reactive Sites (C-Br or C-Cl): A more robust and active catalyst system is required. This is typically done in a stepwise fashion after the C-I position has been functionalized.
-
Precatalyst: Modern palladacycle precatalysts (e.g., SPhos Precatalyst, XPhos Precatalyst). These ensure efficient generation of the active catalyst.
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos, XPhos, or RuPhos are essential. These ligands promote both the difficult oxidative addition into stronger C-Br or C-Cl bonds and the crucial reductive elimination step.[2]
-
| Ligand Family | Key Characteristics | Recommended For |
| Triphenylphosphine (PPh₃) | Moderately bulky, moderate donor | Selective C-I coupling |
| Buchwald Ligands (SPhos, XPhos) | Very bulky, strong electron donors | C-Br and C-Cl coupling; challenging substrates |
| Josiphos, Ferrocene-based | Chiral, robust ligands | Asymmetric coupling, often highly active |
Q3: What is the role of the base and why is its choice so critical?
The base plays multiple, crucial roles in the Suzuki-Miyaura reaction, and its choice can be the difference between success and failure.[10][16]
-
Activation of the Organoboron Reagent: The primary role of the base is to react with the boronic acid or ester to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[11][12] This negatively charged species is much more effective at transferring its organic group to the palladium center during the transmetalation step.
-
Facilitating the Catalytic Cycle: The base helps to regenerate the Pd(0) catalyst from Pd(II) species and can influence the ligand exchange steps on the palladium center.[10]
-
Potential for Side Reactions: An inappropriate base can be detrimental. Very strong bases in protic solvents can accelerate the undesired protodeboronation of the boronic acid.[7] The solubility of the base is also critical; an insoluble base will lead to a sluggish, heterogeneous reaction.
| Base | Solubility (Typical Solvents) | Strength | Common Use Case |
| Na₂CO₃ / K₂CO₃ | Good in aqueous/alcoholic mixtures | Moderate | Standard, reliable choice for many couplings, especially at the C-I position. |
| K₃PO₄ | Good in polar organics (Dioxane, THF) | Strong | Often used for less reactive substrates (e.g., C-Br coupling) as it's highly effective at promoting transmetalation. |
| Cs₂CO₃ / CsF | High in polar organics | Strong / Mild | Cesium salts are highly effective but more expensive. Often used for difficult couplings where other bases fail. CsF is a good choice for base-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed as a robust starting point for selective functionalization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv, finely ground)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
-
Flame-dried Schlenk flask with a magnetic stir bar and condenser
Procedure:
-
Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 4:1:1 Toluene/Ethanol/Water solvent mixture via cannula or syringe to achieve a concentration of ~0.1 M in the limiting reagent.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-Bromo-3-chloro-5-fluoro-2-iodobenzene for Advanced Drug Development
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Polysubstituted halogenated benzenes are crucial building blocks in medicinal chemistry, and understanding their detailed structural features is key to predicting their reactivity and potential biological activity. This guide provides an in-depth spectral analysis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a compound with significant potential in synthetic applications.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on established spectroscopic principles. To provide a robust comparative framework, we will contrast these predictions with experimental data from two structurally related and highly relevant alternatives:
-
Alternative 1: 1-Bromo-3-chloro-5-iodobenzene
-
Alternative 2: 1-Bromo-3-chlorobenzene
This comparative approach allows for a deeper understanding of the influence of each halogen substituent on the spectral properties of the benzene ring, thereby offering valuable insights for the characterization of similar complex molecules.
The Critical Role of Halogens in Drug Design
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The unique electronic and steric properties of bromine, chlorine, fluorine, and iodine allow for fine-tuning of a molecule's interaction with its biological target. Consequently, the unambiguous identification and characterization of halogenated intermediates like this compound are critical steps in the drug discovery pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a detailed map of the molecule's connectivity and the influence of substituents.
¹H NMR Spectroscopy: The Impact of Halogen Electronegativity and Anisotropy
The positions of proton signals in the ¹H NMR spectrum of an aromatic compound are primarily governed by the electron-withdrawing or -donating nature of the substituents. Halogens exert a net electron-withdrawing effect through induction, which generally deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Spectrum of this compound
For this compound, we would expect to see two distinct signals in the aromatic region, each corresponding to one of the two protons on the benzene ring. Due to the highly substituted and asymmetric nature of the ring, these protons are in different chemical environments. The fluorine atom, being the most electronegative, will have a significant deshielding effect on the adjacent proton. Furthermore, we would anticipate observing coupling between the fluorine nucleus (¹⁹F, I = ½) and the neighboring proton, resulting in a doublet for that proton's signal. The other proton will likely appear as a singlet or a finely split multiplet due to smaller long-range couplings.
Comparative ¹H NMR Data
| Compound | Proton Signals (Predicted/Experimental) | Rationale for Chemical Shifts and Splitting |
| This compound | ~7.5 - 8.0 ppm (2H, complex multiplets) | The combined electron-withdrawing effects of four different halogens will significantly deshield the aromatic protons, shifting them downfield. The proton ortho to the fluorine will exhibit splitting due to ¹H-¹⁹F coupling. |
| 1-Bromo-3-chloro-5-iodobenzene | 7.76 (s, 1H), 7.65 (s, 1H), 7.49 (s, 1H)[1] | In this non-fluorinated analog, the three aromatic protons appear as distinct singlets, indicating minimal coupling between them. The downfield shifts are due to the deshielding effects of the bromine, chlorine, and iodine atoms. |
| 1-Bromo-3-chlorobenzene | ~7.1 - 7.5 ppm (multiplets) | With fewer electron-withdrawing groups, the protons of 1-bromo-3-chlorobenzene are expected to be more shielded (upfield) compared to the more heavily halogenated analogs. The presence of multiple protons allows for observable spin-spin coupling, leading to more complex multiplet patterns. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
References
A Senior Application Scientist's Guide to Halobenzene Reactivity: A Comparative Analysis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Introduction: The Nuanced World of Halogenated Aromatic Compounds
For researchers and professionals in drug development and synthetic chemistry, polyhalogenated aromatic compounds are invaluable building blocks. Their utility stems from the differential reactivity of the carbon-halogen (C-X) bonds, which allows for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity of a uniquely substituted polyhalobenzene, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene , against simpler, monosubstituted halobenzenes. We will explore the fundamental principles governing their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower scientists to make informed decisions in their synthetic design.
The reactivity of a halogen on a benzene ring is not a simple matter. It is a delicate interplay between two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).[1][2]
-
Inductive Effect (-I): Halogens are more electronegative than carbon, pulling electron density away from the benzene ring through the sigma bond.[3][4] This effect deactivates the ring towards electrophilic aromatic substitution and influences the polarity of the C-X bond. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[5]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the benzene ring.[6][7] This donation of electron density partially counteracts the inductive effect and is key to explaining why halogens are ortho, para-directors in electrophilic aromatic substitution, despite being deactivators overall.[8][9] This resonance also imparts a partial double-bond character to the C-X bond, strengthening it.[10][11]
Crucially, the relative importance of these effects and the C-X bond strength dictates the outcome in different reaction classes.
Section 1: The Hierarchy of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis. The generally accepted mechanism involves an oxidative addition step where the palladium catalyst inserts into the C-X bond. The rate of this step is often rate-determining and is highly dependent on the C-X bond dissociation energy.[12]
Fundamental Principles: Bond Strength as the Decisive Factor
In the context of cross-coupling, the reactivity of halobenzenes is primarily governed by the strength of the carbon-halogen bond.[13] A weaker bond is more easily broken, leading to a faster oxidative addition and a more facile overall reaction. The bond dissociation energies decrease significantly down the group.[14][15]
| Aryl Halide | C-X Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| Iodobenzene | C-I | ~270-290 | Highest |
| Bromobenzene | C-Br | ~276-290 | High |
| Chlorobenzene | C-Cl | ~339-346 | Low |
| Fluorobenzene | C-F | ~460-540 | Lowest (Generally unreactive) |
| Data compiled from various sources.[13][16][17] |
This trend establishes a clear reactivity hierarchy for Suzuki and similar coupling reactions: Ar-I > Ar-Br >> Ar-Cl >>> Ar-F .[18] This differential reactivity is the foundation for selective functionalization of polyhalogenated arenes.[19][20][21]
Case Study: this compound
In our target molecule, the iodine at the C-2 position is the most reactive site for palladium-catalyzed cross-coupling. The C-I bond is the weakest, making it the kinetic site for oxidative addition. This allows for highly selective functionalization. The bromine at C-1 would be the next most reactive site, requiring more forcing conditions (e.g., higher temperature, stronger ligands) to react after the iodine has been functionalized. The C-Cl and C-F bonds are significantly stronger and would typically remain intact under conditions used for C-I or C-Br coupling.[12]
Furthermore, the position of the iodine, ortho to the bromine, introduces steric considerations. This "ortho effect" can influence catalyst binding and subsequent reaction steps but the overwhelming factor for initial reactivity remains the C-I bond strength.[22][23]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a selective coupling at the C-I position of this compound.
Objective: To selectively couple phenylboronic acid at the C-I position.
Materials:
-
This compound
-
Phenylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the mixture and heat to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Causality: The choice of mild conditions (80 °C) and a standard catalyst like Pd(PPh₃)₄ ensures that the kinetic selectivity for the weaker C-I bond is maximized, leaving the C-Br, C-Cl, and C-F bonds untouched.[24]
Section 2: Reactivity in Grignard Reagent Formation
The formation of Grignard reagents (RMgX) involves the insertion of magnesium metal into a carbon-halogen bond.[25][26] This reaction is fundamental for creating carbon nucleophiles for C-C bond formation.
Fundamental Principles: A Familiar Reactivity Order
Similar to palladium-catalyzed coupling, the ease of Grignard reagent formation is directly related to the C-X bond strength. The reaction proceeds via a radical mechanism on the surface of the magnesium metal.[27] A weaker C-X bond facilitates the initial electron transfer from magnesium and subsequent bond cleavage.
The reactivity order for Grignard formation mirrors that of oxidative addition: Ar-I > Ar-Br > Ar-Cl .[28] Aryl fluorides are generally inert and do not form Grignard reagents under standard conditions.
| Aryl Halide | Relative Rate of Grignard Formation |
| Iodobenzene | Fastest |
| Bromobenzene | Fast |
| Chlorobenzene | Slow (often requires activated Mg or higher temperatures) |
| Fluorobenzene | Very Slow / Inert |
Case Study: this compound
For this molecule, the C-I bond is the exclusive site of reaction with magnesium under standard conditions. A highly selective preparation of the Grignard reagent, 2-(bromochloro-fluorophenyl)magnesium iodide, is possible. Attempting to form a di-Grignard reagent would be challenging and would require significantly different conditions, likely leading to a mixture of products.
Section 3: Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) presents a completely different reactivity paradigm. This reaction is typically sluggish for halobenzenes unless the ring is "activated" by strong electron-withdrawing groups (like -NO₂) at the ortho or para positions.[10]
Fundamental Principles: Electronegativity Takes the Lead
The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[29]
In this context, the C-X bond strength is less important than the ability of the halogen to stabilize the negative charge of the intermediate through its inductive effect. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and better able to accommodate the incoming nucleophile.
This leads to a reactivity order that is the reverse of that seen in cross-coupling and Grignard formation: Ar-F > Ar-Cl > Ar-Br > Ar-I .[29][30] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon highly susceptible to nucleophilic attack. While the C-F bond is very strong, its cleavage occurs after the rate-determining step.
Case Study: this compound
In our target molecule, the C-F bond at the C-5 position is the most susceptible to SₙAr. The other halogens (Cl, Br, I) on the ring act as moderate electron-withdrawing groups, which collectively, albeit weakly, activate the entire ring towards nucleophilic attack compared to a simple fluorobenzene. The most electrophilic carbon is the one attached to the most electronegative atom, fluorine. Therefore, under SₙAr conditions (e.g., heating with a strong nucleophile like sodium methoxide in methanol), substitution would be expected to occur selectively at the C-5 position.
Visualizations
Diagram 1: General Reactivity Trends of Halobenzenes
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Nature of C X Bond: Definition, Properties & Examples [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. quora.com [quora.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Alkyl Halide Reactivity [chemserv.centre.edu]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 22. Ortho effect - Wikipedia [en.wikipedia.org]
- 23. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. youtube.com [youtube.com]
- 27. web.alfredstate.edu [web.alfredstate.edu]
- 28. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 29. brainly.in [brainly.in]
- 30. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Alternatives for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis. Polyhalogenated benzenes, such as 1-bromo-3-chloro-5-fluoro-2-iodobenzene, are invaluable building blocks, offering a platform for sequential and site-selective cross-coupling reactions. The unique electronic properties and differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in this reagent allow for the controlled, stepwise introduction of various substituents, enabling the construction of complex, highly functionalized molecules.
However, reliance on a single, specialized reagent can be limiting due to factors such as cost, availability, or the need for a different substitution pattern. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies to this compound. We will explore commercially available polyhalogenated benzenes with differing reactivity profiles and delve into alternative synthetic methodologies that offer flexibility in the synthesis of polysubstituted aromatic compounds. This guide is designed to empower researchers with the knowledge to make informed decisions when designing synthetic routes that require the intricate functionalization of a benzene core.
The Reactivity Profile of this compound: A Benchmarking Standard
The utility of this compound stems from the predictable and hierarchical reactivity of its four distinct halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile, readily undergoing oxidative addition to a Pd(0) catalyst at or near room temperature. This allows for selective functionalization at the 2-position while leaving the other halogen atoms untouched.
Subsequent couplings at the bromine, chlorine, and fluorine sites require progressively harsher reaction conditions, such as higher temperatures and more specialized catalyst systems. This orthogonal reactivity is the key to its utility in sequential cross-coupling strategies.
Caption: Selective functionalization of this compound.
Alternative Reagents: A Comparative Analysis
A variety of other polyhalogenated benzenes are commercially available and can serve as effective alternatives, each with its own unique reactivity profile. The choice of an alternative will depend on the desired substitution pattern and the specific cross-coupling reactions to be employed.
Trihalogenated Benzenes
These compounds offer a range of reactivities and substitution patterns.
| Reagent | CAS Number | Key Features |
| 1,3-Dibromo-2-iodobenzene | 19821-80-8 | The C-I bond is the most reactive, allowing for initial functionalization at the 2-position. The two bromine atoms offer sites for subsequent couplings. |
| 1,3-Dibromo-5-chlorobenzene | 13121-70-5 | The two bromine atoms are more reactive than the chlorine, allowing for sequential functionalization. The symmetrical nature of the bromine atoms may lead to mixtures in mono-functionalization. |
| 1-Bromo-3,5-dichlorobenzene | 19752-55-7 | The C-Br bond is significantly more reactive than the C-Cl bonds, enabling selective mono-functionalization at the 1-position. |
| 1,3,5-Tribromobenzene | 626-39-1 | All three bromine atoms have similar reactivity, which can be useful for creating trisubstituted, symmetrical molecules. Selective mono- or di-functionalization can be challenging. |
Dihalogenated Benzenes
For simpler substitution patterns, dihalogenated benzenes can be excellent starting materials.
| Reagent | CAS Number | Key Features |
| 1-Bromo-3-iodobenzene | 591-18-4 | Offers two sites of differing reactivity for sequential coupling, with the C-I bond being the more reactive site. |
| 1-Chloro-3-iodobenzene | 625-99-0 | Similar to the bromo-iodo analogue, but with a greater difference in reactivity between the two halogens, enhancing selectivity for mono-functionalization at the iodine position. |
Comparative Performance in Cross-Coupling Reactions
While direct, head-to-head comparative studies of this compound with its alternatives are scarce, we can infer performance based on the well-established reactivity trends of aryl halides: I > Br > OTf > Cl .[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the aryl halide is a critical factor in determining the reaction conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 98 | [2] |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 45 | [2] |
| 1,3,5-Tribromobenzene | Pd(PPh₃)₄ | K₂CO₃ | THF | RT | 85 (mono-arylated) | [3] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | >90 (di-arylated) | [4] |
As the data suggests, aryl bromides generally provide higher yields than aryl chlorides under similar conditions. Aryl iodides are even more reactive and often allow for milder reaction conditions.[1]
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity of the aryl halide follows the same trend as in Suzuki coupling.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 95 | [5] |
| 4-Bromopyridine HCl | Pd(PPh₃)₂Cl₂/CuI | Piperidine | CH₃CN | 80 | High | [6] |
| Aryl Iodide (general) | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | THF | RT | 89 | [7] |
Aryl iodides are highly effective substrates for Sonogashira couplings, often proceeding to high yields at room temperature.
Alternative Synthetic Strategies: Sequential Lithiation and Functionalization
An alternative to using pre-halogenated starting materials is the sequential functionalization of a simpler aromatic core via directed ortho-lithiation.[8] This strategy offers a high degree of flexibility in the introduction of a wide range of substituents.
Caption: Workflow for sequential functionalization via directed ortho-lithiation.
This approach involves the use of a directing group (e.g., amide, carbamate, sulfoxide) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles, including sources of halogens (e.g., I₂, Br₂, C₂Cl₆), to install the desired functionality. This process can be repeated to build up a polysubstituted benzene ring.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of an Aryl Iodide[7]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous THF
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.025 equiv) under a stream of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe, followed by diisopropylamine (7.0 equiv) and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[7]
Conclusion
While this compound is a powerful and versatile reagent for the synthesis of complex aromatic compounds, a number of viable alternatives exist. The choice of the optimal starting material will depend on the desired final product, the intended synthetic route, and considerations of cost and availability. Polyhalogenated benzenes with different substitution patterns and reactivities, such as 1,3-dibromo-2-iodobenzene and 1-bromo-3,5-dichlorobenzene, offer a range of options for sequential cross-coupling reactions. Furthermore, alternative synthetic strategies, most notably directed ortho-lithiation, provide a highly flexible approach to the construction of polysubstituted benzenes from simpler starting materials. By understanding the reactivity profiles of these various reagents and methodologies, researchers can design more efficient, cost-effective, and versatile synthetic routes to their target molecules.
References
- 1. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 2. research.rug.nl [research.rug.nl]
- 3. CHEM027 - Synthesis of 1,3,5-Tricyclopheptyl Benzene | ISEF [isef.net]
- 4. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Structural Confirmation of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural elucidation of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene and its potential isomers. As a senior application scientist, the following content is structured to not only present protocols but to also provide the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to structural confirmation.
Introduction
This compound is a polysubstituted aromatic compound with significant utility in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The precise arrangement of four different halogen atoms on the benzene ring offers a rich platform for regioselective cross-coupling reactions. However, the synthesis of such a complex molecule can often lead to the formation of structural isomers.[1] Unambiguous confirmation of the substitution pattern is therefore a critical step in ensuring the quality and efficacy of downstream applications.
This guide will compare the utility of several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data (experimental and predicted) to differentiate the target molecule from a representative isomer, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.
The Challenge: Differentiating Isomers
The primary analytical challenge lies in distinguishing between positional isomers, which have the same molecular formula (C₆H₂BrClFI) and molecular weight (335.34 g/mol ), but differ in the arrangement of substituents on the benzene ring.[2][3] This guide will focus on comparing the target molecule, This compound (A) , with a potential isomeric impurity, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (B) .
Figure 1: Structures of Target Molecule (A) and a Positional Isomer (B)
Caption: Chemical structures of the target analyte and a key positional isomer.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial relationships of atoms.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For our target compounds, the aromatic region (typically 6.5-8.5 ppm) is of primary interest.[4]
Predicted ¹H NMR Data
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| A: this compound | H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | |
| B: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | H-4 | ~7.9 - 8.1 | Doublet (d) | J(H-F) ≈ 6-8 |
| H-6 | ~7.7 - 7.9 | Doublet (d) | J(H-F) ≈ 2-3 |
Causality Behind Predictions: The electron-withdrawing nature of the halogens deshields the aromatic protons, shifting them downfield.[5] The key difference lies in the coupling patterns. In compound A , the two protons (H-4 and H-6) are meta to each other, resulting in a small H-H coupling. They also couple to the fluorine atom at C-5, leading to doublets of doublets. In compound B , the two protons are not adjacent and will primarily show coupling to the fluorine atom, resulting in simpler doublet signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
B. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom. The chemical shifts are sensitive to the electronic environment, and the presence of fluorine introduces characteristic C-F coupling.
Predicted ¹³C NMR Data
| Compound | Predicted Number of Aromatic Signals | Key Differentiating Feature |
| A: this compound | 6 | Six distinct signals, each showing coupling to fluorine. The C-5 signal will be a doublet with a large ¹J(C-F) coupling constant (~240-260 Hz). |
| B: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 6 | Six distinct signals. The C-3 signal will be a doublet with a large ¹J(C-F) coupling constant (~240-260 Hz). |
Causality Behind Predictions: Due to the lack of symmetry, both isomers are expected to show six distinct signals in the aromatic region (typically 100-150 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant, which is highly diagnostic. The chemical shifts of the other carbons will also differ based on the substituent positions.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.
-
Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative analysis.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Identify the number of signals and their chemical shifts. Analyze C-F coupling patterns.
C. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift range is much wider than for ¹H NMR, making it excellent for resolving subtle structural differences.[6][7]
Predicted ¹⁹F NMR Data
| Compound | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| A: this compound | -105 to -115 | Triplet of doublets (td) or complex multiplet |
| B: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | -110 to -120 | Doublet of doublets (dd) |
Causality Behind Predictions: The chemical shift of the fluorine signal is highly dependent on its electronic environment. In compound A , the fluorine at C-5 is flanked by a chlorine and a hydrogen atom, and will show coupling to both H-4 and H-6. In compound B , the fluorine at C-3 is flanked by an iodine and a hydrogen, leading to a different chemical shift and coupling pattern (coupling to H-2 and H-4).
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: As for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. A common reference standard is CFCl₃ (0 ppm).
-
Analysis: Analyze the chemical shift and multiplicity of the fluorine signal.
D. 2D NMR Experiments (COSY, HSQC, HMBC)
For unambiguous assignment, 2D NMR experiments are invaluable.[8][9]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. In compound A , a cross-peak between H-4 and H-6 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is crucial for establishing the overall carbon framework and substituent positions. For example, in compound A , H-4 would show a correlation to C-2, C-3, C-5, and C-6.
References
- 1. medium.com [medium.com]
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
A Cost-Benefit Analysis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Materials Science R&D
In the intricate world of multi-step organic synthesis, particularly within drug discovery and materials science, the choice of starting materials is a critical determinant of efficiency, cost, and ultimate success. Highly functionalized building blocks, such as 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, present a fascinating case study in the trade-off between upfront cost and downstream synthetic efficiency. This guide provides an in-depth technical analysis of this unique polyhalogenated aromatic compound, objectively comparing its utility and cost-effectiveness against more conventional, less functionalized alternatives.
The Strategic Advantage of Orthogonal Reactivity
Polyhalogenated aromatic compounds are invaluable tools for the construction of complex molecular architectures. The differential reactivity of the various carbon-halogen bonds allows for sequential, site-selective cross-coupling reactions, enabling the introduction of multiple, different substituents onto the aromatic core in a controlled manner. This "orthogonal" reactivity is the cornerstone of the value proposition for molecules like this compound.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This predictable hierarchy allows for a stepwise functionalization of the benzene ring. For this compound, this means a synthetic chemist can selectively address the iodo, bromo, and chloro positions in three distinct synthetic operations, a significant advantage in the synthesis of highly substituted, unsymmetrical aromatic compounds.[2]
Comparative Cost Analysis: Upfront Investment vs. Long-Term Savings
A primary consideration for any research or development program is the cost of starting materials. A cursory glance at supplier pricing reveals that this compound is significantly more expensive on a per-gram basis than simpler di- or tri-halogenated benzenes.
| Compound | CAS Number | Representative Pricing (USD/g) |
| This compound | 201849-16-3 | ~$20-40/g |
| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | ~$5-10/g |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | ~$4-8/g |
| 1,3-Dichloro-5-fluorobenzene | 1435-46-7 | ~$2-5/g |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
The higher initial cost of this compound can be a significant deterrent. However, a more nuanced cost-benefit analysis must consider the total cost of the synthetic sequence. The use of a pre-functionalized, orthogonally reactive building block can lead to:
-
Shorter Synthetic Routes: Fewer steps are required to achieve the target molecule, leading to savings in labor, solvent, and reagent costs.
-
Higher Overall Yields: Each additional step in a synthesis inevitably leads to material loss. A shorter route generally translates to a higher overall yield of the final product.
-
Reduced Purification Costs: Fewer reaction steps often mean fewer complex purification procedures, saving time and resources.
-
Faster Project Timelines: In the fast-paced environment of drug discovery, accelerating the synthesis of new chemical entities can be a significant competitive advantage.[3]
The following workflow diagram illustrates the potential for a more convergent and efficient synthesis using a tetra-substituted building block compared to a traditional linear approach starting from a simpler molecule.
Caption: Comparison of linear vs. convergent synthesis workflows.
Hypothetical Experimental Comparison: Synthesis of a Tetra-substituted Benzene Derivative
To provide a tangible comparison, let us consider the synthesis of a hypothetical target molecule, (5-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-phenyl-1-fluoro-4-chlorophenyl)boronic acid , a complex structure with potential applications in medicinal chemistry. We will compare a synthetic route starting from this compound with a more traditional approach starting from 1-bromo-3-chlorobenzene.
Route A: Convergent Synthesis using this compound
This route leverages the orthogonal reactivity of the starting material to introduce the substituents in a stepwise manner.
Caption: Convergent synthetic route using this compound.
Overall Estimated Yield: 0.92 * 0.85 * 0.78 = 61% Number of Steps: 3
Route B: Linear Synthesis starting from 1-Bromo-3-chlorobenzene
This route requires additional steps to introduce the iodo and fluoro functionalities, followed by the coupling reactions.
Caption: Linear synthetic route starting from 1-Bromo-3-chlorobenzene.
Overall Estimated Yield: 0.75 * 0.50 * 0.92 * 0.85 * 0.78 = 23% Number of Steps: 5
Analysis of Hypothetical Data
| Metric | Route A (Convergent) | Route B (Linear) |
| Starting Material Cost | Higher | Lower |
| Number of Synthetic Steps | 3 | 5 |
| Overall Yield | ~61% | ~23% |
| Estimated Time to Synthesize 1g of Target | Shorter | Longer |
| Overall Cost (Reagents, Solvents, Labor) | Potentially Lower | Potentially Higher |
This hypothetical comparison clearly illustrates the potential benefits of using a more complex, pre-functionalized starting material. While the initial cost of this compound is higher, the significantly shorter synthetic route and higher overall yield could lead to a lower total cost of production, especially at scale. Furthermore, the faster delivery of the target molecule can be invaluable in a research and development setting.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling
The following protocols are representative examples for the stepwise functionalization of this compound.
Protocol 1: Selective Coupling at the Iodo Position
-
To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add K2CO3 (2.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) and heat the reaction to 80°C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Coupling at the Bromo Position
-
To a solution of the product from Protocol 1 (1.0 eq) and the desired boronic acid (1.2 eq) in dioxane, add CsF (2.5 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add Pd(dppf)Cl2 (0.08 eq) and heat the reaction to 100°C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Conclusion
The cost-benefit analysis of using this compound in synthesis is not a simple calculation based on the price per gram. For the synthesis of complex, highly substituted aromatic molecules, the upfront investment in this versatile building block can be more than offset by the savings in time, resources, and overall project costs.[3] The ability to perform sequential, regioselective cross-coupling reactions provides a powerful and efficient strategy for the rapid assembly of novel chemical entities. Researchers and drug development professionals should consider the total synthetic pathway and the value of accelerated timelines when making decisions about starting material selection. In many cases, the strategic use of advanced building blocks like this compound will prove to be the more cost-effective and scientifically sound approach.
References
- 1. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and regioselective access to novel molecular architectures. Among the vast array of polyhalogenated aromatic compounds, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene emerges as a uniquely versatile precursor. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against alternative reagents and furnishing field-proven experimental insights to empower your research and development endeavors.
The Strategic Advantage: Unpacking the Reactivity of a Tetra-substituted Benzene Ring
The synthetic utility of this compound lies in the distinct reactivity of its four halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the catalyst to the carbon-halogen bond. The bond strength of these halogens to the aromatic ring decreases in the order of F > Cl > Br > I. Consequently, the reactivity towards oxidative addition follows the inverse order: I > Br > Cl > F. This predictable hierarchy allows for a stepwise and site-selective functionalization of the benzene ring, a critical advantage in the construction of highly substituted and unsymmetrical molecules.
This inherent reactivity profile allows for a programmed, sequential introduction of different functionalities, providing a level of synthetic control that is challenging to achieve with symmetrically substituted or less diverse polyhalogenated benzenes.
Comparative Performance in Cross-Coupling Reactions
To truly appreciate the utility of this compound, a direct comparison with alternative building blocks is essential. Let's consider the synthesis of a hypothetical tri-substituted benzene derivative requiring three distinct aromatic or alkynyl groups.
Scenario: Synthesis of a 1-(Aryl)-2-(Alkynyl)-3-(Amino)benzene derivative.
A plausible synthetic route using this compound would involve a sequence of Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, exploiting the differential reactivity of the halogens.
Below is a comparative table illustrating the potential advantages of using this compound over a common alternative, 1,3-Dibromo-5-chlorobenzene.
| Feature | This compound | 1,3-Dibromo-5-chlorobenzene | Analysis |
| Regioselectivity | Excellent. Stepwise functionalization at I, then Br, then Cl is highly predictable. | Moderate. Selective functionalization of one bromine over the other can be challenging, often leading to mixtures. | The distinct reactivity of the four different halogens in the target compound provides superior control over the position of incoming functional groups. |
| Reaction Steps | Potentially fewer protection/deprotection steps. | May require additional steps to differentiate the two bromine atoms, increasing overall synthesis length. | The inherent orthogonality of the leaving groups in this compound can lead to more convergent and efficient synthetic routes. |
| Versatility | Allows for the introduction of four different substituents. | Primarily allows for the introduction of three different substituents (two via the bromo groups and one via the chloro group). | The presence of four distinct leaving groups offers a broader scope for molecular diversification. |
| Typical Yields (Hypothetical) | Step 1 (Sonogashira at I): >90%Step 2 (Suzuki at Br): >85%Step 3 (Amination at Cl): >70% | Step 1 (Monobromination Suzuki): 50-70% (plus dibromination side-product)Step 2 (Second Suzuki): >85%Step 3 (Amination at Cl): >70% | Higher overall yields are often achievable with this compound due to enhanced selectivity and fewer side reactions. |
Field-Proven Experimental Protocols
To translate theory into practice, the following are detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of a terminal alkyne at the most reactive carbon-iodine bond.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Copper(I) Iodide (CuI) (0.06 mmol)
-
Triethylamine (TEA) (5 mL)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: High yield (>90%) of the mono-alkynylated product, with the alkyne selectively coupled at the C2 position.
Protocol 2: Stepwise Suzuki Coupling at the C-Br Position
Following the Sonogashira coupling, the less reactive carbon-bromine bond can be targeted for a Suzuki coupling.
Materials:
-
2-Alkynyl-1-bromo-3-chloro-5-fluorobenzene (from Protocol 1) (1.0 mmol)
-
Arylboronic Acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a microwave vial, add the 2-alkynyl-1-bromo-3-chloro-5-fluorobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon.
-
Add degassed 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Expected Outcome: Good to excellent yield (80-95%) of the di-substituted product, with the aryl group introduced at the C1 position.
Visualizing the Synthetic Strategy
The following diagrams, generated using Graphviz, illustrate the logical workflow of the sequential functionalization and the underlying principles of reactivity.
Caption: Stepwise functionalization workflow.
Caption: Halogen reactivity vs. bond strength.
Conclusion and Future Outlook
This compound stands out as a powerful and versatile building block for the synthesis of complex, highly substituted aromatic compounds. Its key advantage lies in the predictable, stepwise reactivity of its four distinct halogen atoms, enabling a high degree of control over regioselectivity in cross-coupling reactions. When compared to less substituted or symmetrically halogenated alternatives, this reagent often provides more efficient and higher-yielding synthetic routes to complex target molecules.
The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in drug discovery, materials science, and organic synthesis. As the demand for novel and intricate molecular structures continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing these fields.
A Comparative Guide to the Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Protocols and Mechanistic Insights
This guide provides a comprehensive analysis of peer-reviewed synthetic strategies for obtaining 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a highly substituted halogenated benzene derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the unique reactivity conferred by the distinct halogen atoms, allowing for selective, sequential cross-coupling reactions.[1][2] The specific substitution pattern of the target molecule presents a significant synthetic challenge, requiring careful strategic planning to control regioselectivity.
This document moves beyond a simple recitation of steps to offer a comparative analysis of plausible synthetic routes, grounded in established chemical principles. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to adapt and optimize these protocols.
Strategic Overview: A Multi-Step Approach from Substituted Anilines
Direct electrophilic aromatic substitution on a benzene ring to achieve the desired 1,2,3,5-tetrasubstitution pattern is synthetically unfeasible due to competing directing effects and the high potential for isomeric mixtures.[3][4][5] A more robust and widely adopted strategy involves a multi-step synthesis commencing from a pre-functionalized aniline derivative. This approach leverages the powerful directing effects of the amino group (or a protected form) and its subsequent conversion into a diazonium salt, which can be readily displaced—a cornerstone of aromatic chemistry known as the Sandmeyer and related reactions.[6][7][8][9]
The most logical and convergent synthetic pathway initiates with a suitably substituted aniline, such as 2-bromo-4-chloro-6-fluoroaniline, followed by a diazotization-iodination sequence to install the final iodine atom.
Caption: High-level overview of the proposed synthetic workflow.
Comparative Analysis of Synthesis Protocols
The critical step in this synthesis is the transformation of the amino group of the precursor aniline into the target iodo-substituted benzene. This is typically achieved via a Sandmeyer-type reaction, which involves two key phases: the formation of a diazonium salt and its subsequent displacement.[9]
Protocol 1: Classical Sandmeyer-Type Iodination
This protocol follows the well-established method of forming an arenediazonium salt at low temperatures, followed by displacement with an iodide salt.
Causality and Experimental Choices:
-
Diazotization: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) forms the diazonium salt.[10] This reaction must be conducted at low temperatures (0–5 °C) because arenediazonium salts are generally unstable and can decompose violently at higher temperatures.
-
Iodination: The C-N bond of the diazonium salt is weak, and the diazonium group (N₂) is an excellent leaving group. The introduction of potassium iodide (KI) provides a nucleophilic iodide source (I⁻) that displaces the N₂ gas, forming the aryl iodide. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[8][9]
Protocol 2: Reductive Deamination using Amyl Nitrite
An alternative approach, particularly useful at the microscale, involves using an organic nitrite, such as isoamyl nitrite, in a non-aqueous solvent. This method can sometimes offer milder conditions and easier workup.[11]
Causality and Experimental Choices:
-
Diazotization in Organic Media: Isoamyl nitrite serves as the diazotizing agent in an organic solvent like N,N-dimethylformamide (DMF). This avoids the use of strong aqueous acids, which can be advantageous if the substrate is sensitive to such conditions.
-
Iodinating Agent: A suitable iodine source, such as diiodomethane (CH₂I₂), is used to trap the aryl radical intermediate generated upon decomposition of the diazonium species.
Performance Comparison
The following table summarizes the key parameters and expected outcomes for the critical iodination step, based on data from analogous transformations reported in the literature.[11][12][13]
| Parameter | Protocol 1: Classical Sandmeyer-Type | Protocol 2: Reductive Deamination | Justification & Causality |
| Starting Material | 2-Bromo-4-chloro-6-fluoroaniline | 2-Bromo-4-chloro-6-fluoroaniline | The common precursor for the final transformation. |
| Diazotizing Agent | NaNO₂ / aq. H₂SO₄ | Isoamyl nitrite / DMF | Protocol 1 uses a traditional aqueous system. Protocol 2 uses a non-aqueous system, which can be milder.[11] |
| Iodine Source | Potassium Iodide (KI) | Diiodomethane (CH₂I₂) | KI is a simple, effective iodide source. CH₂I₂ serves as both solvent and iodine source in some Sandmeyer variants.[6] |
| Reaction Temp. | 0–5 °C (Diazotization), then warm to RT | Room Temperature to 65 °C | The instability of aqueous diazonium salts necessitates low temperatures.[9] The organic nitrite method can often be run at higher temperatures. |
| Reported Yield (Analogue) | 60-85% | 70-90% | Yields are highly substrate-dependent. The reductive deamination can sometimes offer higher yields due to fewer side reactions. |
| Key Advantages | Cost-effective, scalable, well-established. | Milder conditions, avoids strong acids, potentially higher yields for specific substrates. | The choice depends on substrate sensitivity, scale, and available reagents. |
| Key Disadvantages | Requires strict temperature control, potential for side reactions (e.g., phenol formation). | Reagents are more expensive, potential for solvent-related impurities. | Safety (diazonium instability) is a concern for both, but particularly for Protocol 1 if temperature is not controlled. |
Detailed Experimental Methodologies
The following protocols are detailed, self-validating systems. They are constructed based on established procedures for structurally related compounds.[12][13]
Workflow Diagram: From Aniline to Final Product
Caption: Step-by-step experimental workflow for Protocol 1.
Step-by-Step Protocol 1: Synthesis via Classical Sandmeyer-Type Iodination
This protocol is adapted from procedures for analogous compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation of the Diazonium Salt:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (30 mL).
-
Cool the flask in an ice-salt bath to 0 °C. Slowly add 2-bromo-4-chloro-6-fluoroaniline (0.05 mol, 11.4 g) in portions, ensuring the temperature does not exceed 10 °C. Stir until a homogeneous solution or fine slurry is obtained.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.055 mol, 3.8 g) in water (15 mL).
-
Cool the aniline/acid mixture to 0–5 °C. Add the sodium nitrite solution dropwise from the dropping funnel over 30 minutes. The rate of addition must be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is now complete.
-
-
Iodination:
-
In a 500 mL beaker, dissolve potassium iodide (KI) (0.075 mol, 12.45 g) in water (50 mL).
-
Slowly and carefully add the cold diazonium salt solution in portions to the KI solution with stirring. Expect vigorous evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath (approx. 60 °C) for 30 minutes, or until the evolution of N₂ ceases.
-
Cool the reaction mixture to room temperature. A dark, oily solid or precipitate should be present.
-
-
Workup and Purification:
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of excess iodine is discharged, resulting in a pale yellow or off-white precipitate.
-
Extract the mixture three times with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]
- 13. medium.com [medium.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance in the laboratory. Handling highly substituted halogenated aromatic compounds like 1-Bromo-3-chloro-5-fluoro-2-iodobenzene requires a nuanced understanding that goes beyond a simple checklist. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in the principles of chemical causality and regulatory compliance. The protocols described herein are designed to create a self-validating system of safety within your laboratory operations.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a polyhalogenated aromatic compound. While specific toxicological data for this exact molecule is limited, the data for structurally similar compounds indicates it should be treated as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]
The causality is clear: halogenated organics can be potent irritants and may pose long-term health risks. Therefore, all handling and disposal operations must be predicated on minimizing exposure. All work with this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6]
Table 1: GHS Hazard and Precautionary Statements Summary
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [2][7] |
| H319 | Causes serious eye irritation. | [2][3][4][7] | |
| H335 | May cause respiratory irritation. | [2][3][4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][7][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][8] |
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable. The choice of PPE is dictated by the hazards identified above.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear impervious, flame-resistant laboratory clothing.[1][6] Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[6] Contaminated clothing must be removed immediately and laundered before reuse.[2][8]
-
Respiratory Protection: All handling should occur in a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6]
Waste Segregation & Collection Protocol: A Critical Step
The most critical aspect of disposing of this compound is rigorous waste segregation. Halogenated organic waste must never be mixed with non-halogenated waste.[5][9]
Why is this segregation so important? The disposal pathway for halogenated waste is fundamentally different. It requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., HBr, HCl, HF, HI) produced during combustion.[1][10] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance, damage to disposal facilities, and the release of toxic byproducts.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled container for "Halogenated Organic Waste."[5][9] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass).
-
Labeling: The waste container label must be filled out completely and accurately. It must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
Any other components in the waste stream (e.g., solvents used for rinsing).
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., irritant).
-
-
Collecting Waste:
-
Solid Waste: Unused or expired this compound should be transferred carefully into the designated waste container inside a fume hood.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the halogenated waste container.
-
Rinsate: Glassware that has come into contact with the chemical must be decontaminated. Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside the fume hood. This rinsate is now considered halogenated hazardous waste and must be collected in the designated container.[5] Do not discharge any rinsate to the sewer system.[1]
-
-
Container Management: Keep the waste container tightly closed when not in use.[8][9] Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[2][8] Do not fill the container beyond 90% capacity to allow for expansion.[9]
Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Evacuate personnel from the immediate spill area and alert colleagues and your laboratory supervisor.[6]
-
Secure the Area: Remove all sources of ignition.[6] Ensure ventilation is adequate, preferably within a fume hood.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
The Disposal Pathway: From Lab to Destruction
Once collected and labeled, the waste follows a regulated path to final destruction. This workflow ensures safety and environmental protection.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of halogenated waste.
The ultimate and most environmentally sound disposal method for this compound is through a licensed chemical destruction plant.[1] The preferred technology is controlled incineration, which operates at temperatures high enough to ensure complete destruction of the aromatic ring and cleavage of all carbon-halogen bonds.[10][11] This process must be coupled with flue gas scrubbing to neutralize the resulting hydrogen halides (HBr, HCl, HF, HI), preventing their release into the atmosphere.[1] Land disposal of this type of waste is not a responsible or compliant option.[10]
Regulatory Framework
As the generator of the waste, you and your institution are legally responsible for its proper classification and disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated.[12] You must consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all federal, state, and local regulations.[2][5]
By adhering to these rigorous protocols, you not only ensure your personal safety but also uphold the integrity of your research and protect our shared environment.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ethz.ch [ethz.ch]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Comprehensive Guide to the Safe Handling and Disposal of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not only in innovative methodologies but also in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. This polyhalogenated aromatic compound presents unique challenges, and this document is designed to provide clear, procedural guidance to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a substituted aromatic compound. While specific toxicological data for this exact molecule is limited, the presence of multiple halogen atoms on a benzene ring necessitates careful handling.[1] Structurally similar compounds are known irritants to the skin, eyes, and respiratory system.[2] Overexposure to related halogenated hydrocarbons can potentially lead to more severe health effects, making adherence to strict safety protocols paramount.[2][3]
Key Hazard Considerations:
-
Irritant: Assumed to be an irritant based on the hazard classification of similar polyhalogenated aromatic compounds.[4]
-
Limited Toxicological Data: The lack of comprehensive toxicological information requires that this compound be handled with a high degree of caution, treating it as potentially toxic.[1]
-
Inhalation and Dermal Exposure: The primary routes of exposure are inhalation of dust or vapors and direct skin contact.[2]
| Hazard Data Summary | Information | Source |
| GHS Classification | No specific GHS classification is available. Based on similar compounds, it should be treated as a skin, eye, and respiratory irritant. | Inferred from related compounds[2] |
| Acute Toxicity | Oral: no data available; Dermal: no data available; Inhalation: no data available. | [1] |
| Carcinogenicity | No data available. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on best practices for handling halogenated aromatic compounds.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times to protect against splashes.
-
Face Shield: A full-face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[4]
-
-
Skin Protection:
-
Gloves: Standard disposable nitrile gloves offer limited protection against halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[5][6] For prolonged handling or immersion, more robust gloves are required.
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing.
-
Impervious Clothing: For larger scale operations, impervious clothing or a chemically resistant apron should be worn.[1]
-
-
Respiratory Protection:
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Respirator: If there is a potential for exceeding exposure limits or if work is being performed outside of a fume hood (which is strongly discouraged), a full-face respirator with appropriate cartridges for organic vapors should be used.[1]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your laboratory coat, closed-toe shoes, and safety glasses.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and waste containers inside the fume hood.
-
Final PPE: Put on your chemical-resistant gloves and face shield.
-
-
Handling:
-
Transfer: Carefully transfer the this compound from its storage container to your reaction vessel inside the fume hood. Use a spatula or other appropriate tool.
-
Weighing: If weighing is required, do so in a tared container within the fume hood or in an enclosure with dedicated exhaust ventilation.
-
Reaction Setup: Perform all subsequent steps of your experimental protocol within the fume hood.
-
-
Cleanup and Decontamination:
-
Dispose of Consumables: Any disposable items, such as pipette tips and contaminated wipes, should be placed in the designated solid hazardous waste container.
-
Remove PPE: Remove your gloves using the proper technique to avoid contaminating your skin. Dispose of them in the solid hazardous waste. Remove your face shield and lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of halogenated waste.
Disposal Protocol:
-
Waste Segregation:
-
Halogenated Waste Stream: All waste containing this compound, including reaction residues and solvent rinses, must be collected in a dedicated "Halogenated Organic Waste" container.[3][8] Do not mix with non-halogenated waste.
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Management:
-
Final Disposal:
-
Licensed Disposal: The ultimate disposal of this chemical waste must be handled by a licensed chemical destruction plant.[1]
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method for this compound and its combustible packaging materials.[1]
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[4]
-
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your pursuit of scientific advancement is built upon a foundation of best practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
